Antibacterial agent 145
Description
Properties
Molecular Formula |
C30H33NO7 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one |
InChI |
InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+ |
InChI Key |
OYJVVCKGVHAPCW-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Teixobactin: Discovery, Mechanism, and Synthesis
Introduction
In the ongoing battle against antimicrobial resistance, the discovery of novel antibacterial agents is of paramount importance. This whitepaper provides a comprehensive technical overview of Teixobactin, a recently discovered antibiotic with a unique mechanism of action and no detectable resistance to date.[1][2] Teixobactin represents a new class of antibiotics, offering a promising scaffold for the development of future therapeutics to combat multidrug-resistant pathogens.[2] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the discovery, origin, mechanism of action, and synthesis of this groundbreaking molecule.
Discovery and Origin
Teixobactin was discovered in 2015 by a team of researchers at Northeastern University, in collaboration with researchers from the University of Bonn and NovoBiotic Pharmaceuticals.[3] The discovery was made possible through a novel cultivation technique that allows for the growth of previously unculturable soil bacteria.[1]
The iChip Platform: The isolation of the Teixobactin-producing bacterium was achieved using the iChip (isolation chip), a device that enables the cultivation of microorganisms in their natural soil environment.[1][4] This technology circumvents the limitations of standard laboratory culture methods, which fail to support the growth of the vast majority of microbial species.[4]
Producing Organism: Teixobactin is produced by the Gram-negative bacterium Eleftheria terrae, a previously uncharacterized species of β-proteobacteria.[5] The bacterium was isolated from a soil sample collected in a grassy field in Maine, USA.[1]
Significance of the Discovery: The discovery of Teixobactin is a landmark achievement for several reasons:
-
It is the first new class of antibiotic discovered in decades.[1]
-
It demonstrates the potential of novel cultivation techniques to unlock the vast, untapped reservoir of natural products from unculturable microorganisms.[4]
-
It offers a potential solution to the growing crisis of antibiotic resistance, as no resistance to Teixobactin has been observed in laboratory studies.[2]
Quantitative Data
The antibacterial activity of Teixobactin has been evaluated against a range of Gram-positive pathogens, including drug-resistant strains. The following tables summarize the minimum inhibitory concentrations (MICs) of Teixobactin against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 0.25 |
| Methicillin-resistant (MRSA) | 0.25 | |
| Vancomycin-intermediate (VISA) | 0.5 | |
| Vancomycin-resistant (VRSA) | 0.5 | |
| Enterococcus faecalis | Vancomycin-sensitive (VSE) | 0.25 |
| Vancomycin-resistant (VRE) | 0.25 | |
| Streptococcus pneumoniae | Penicillin-sensitive | 0.06 |
| Penicillin-resistant | 0.06 | |
| Bacillus anthracis | Sterne | 0.03 |
| Clostridium difficile | ATCC 9689 | 0.25 |
| Mycobacterium tuberculosis | H37Rv | 2 |
Data compiled from various sources.
Experimental Protocols
Isolation of Eleftheria terrae using the iChip
-
Sample Preparation: A soil sample is diluted in a suitable buffer to achieve a concentration of approximately one bacterial cell per well of the iChip.
-
iChip Loading: The diluted soil suspension is loaded into the central wells of the iChip.
-
In Situ Cultivation: The iChip is covered with semi-permeable membranes and placed back into the soil from which the sample was collected. This allows for the diffusion of nutrients and growth factors from the natural environment to the isolated bacteria.
-
Incubation: The iChip is incubated in the soil for a period of 1-2 weeks to allow for the formation of microcolonies.
-
Isolation: After incubation, the iChip is retrieved, and the colonies are transferred to standard laboratory media for further characterization.
Extraction and Purification of Teixobactin
-
Fermentation: Eleftheria terrae is cultured in a suitable liquid medium to produce Teixobactin.
-
Extraction: The culture broth is extracted with an organic solvent, such as butanol, to separate the antibiotic from the aqueous phase.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography, including solid-phase extraction and high-performance liquid chromatography (HPLC), to purify Teixobactin to homogeneity.
-
Characterization: The purified compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Mechanism of Action
Teixobactin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Its unique mode of action involves binding to two essential precursor molecules:
-
Lipid II: A key precursor in the synthesis of peptidoglycan, the major component of the Gram-positive cell wall.[3][5]
-
Lipid III: A precursor for the synthesis of teichoic acid, another important component of the Gram-positive cell wall.[5]
By binding to these highly conserved precursors, Teixobactin effectively blocks the construction of the cell wall, leading to cell lysis and death.[3] This dual-targeting mechanism is believed to be a key reason for the lack of detectable resistance.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Teixobactin.
Chemical Synthesis
The total synthesis of Teixobactin has been achieved by several research groups, providing a scalable route for the production of the antibiotic and its analogs for further development.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) of Teixobactin
Caption: Solid-phase synthesis of Teixobactin.
Teixobactin stands as a testament to the power of innovative approaches in drug discovery. Its novel mechanism of action, potent activity against resistant pathogens, and the absence of detectable resistance make it a highly promising lead compound for the development of new antibiotics. Further research into its biosynthesis, chemical synthesis of analogs, and preclinical and clinical evaluation will be crucial in realizing the full therapeutic potential of this remarkable molecule.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newindianexpress.com [newindianexpress.com]
- 4. embopress.org [embopress.org]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the OP-145 Peptide and its Relationship to Human Cathelicidin LL-37
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthetic peptide OP-145, detailing its relationship to the endogenous human cathelicidin LL-37. It covers their comparative physicochemical properties, mechanisms of action, and antimicrobial efficacy, supported by quantitative data and detailed experimental protocols.
Introduction: From Endogenous Defense to Synthetic Derivative
The human cathelicidin LL-37 is a crucial component of the innate immune system, representing the only cathelicidin peptide found in humans.[1][2] It is a 37-amino acid, cationic, and amphipathic peptide that exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi, alongside complex immunomodulatory functions.[3] However, challenges such as proteolytic instability and potential for cytotoxicity have hindered its direct therapeutic application.[4]
To address these limitations, synthetic derivatives have been developed. OP-145 is a 24-amino acid synthetic antimicrobial peptide derived from LL-37.[4][5][6][7] Specifically, OP-145 was created by removing the first 12 N-terminal residues of LL-37 and modifying the sequence to enhance the formation of an amphipathic α-helix, aiming for improved antimicrobial activity and stability.[4][6] OP-145 has shown potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and has completed Phase II clinical trials for the treatment of chronic middle ear infections, although development was not continued.[2][4]
Physicochemical Properties
The structural and chemical differences between LL-37 and its derivative OP-145 are fundamental to their distinct activities. OP-145 is shorter and has been optimized for a stable helical structure, which is critical for its interaction with microbial membranes.
| Property | Human Cathelicidin LL-37 | OP-145 Peptide |
| Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 |
| Number of Residues | 37 | 24 |
| Molecular Weight | ~4493.3 Da | 3058.0 Da[6] |
| Net Charge (pH 7.4) | +6[3] | +6[4] |
| Structure | Predominantly α-helical in membrane environments | Optimized for stable amphipathic α-helix formation[6][7] |
| Origin | Endogenous human peptide | Synthetic, derived from LL-37[6][7] |
Mechanism of Action
Both peptides are cationic and membrane-active, but their specific interactions with bacterial and host cell membranes differ. Their primary antimicrobial action involves the disruption of the bacterial cell membrane.
Antimicrobial Action: Membrane Disruption
The positive charge of both LL-37 and OP-145 facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-positive bacteria.[3][8] This is followed by insertion into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5][9]
Studies on model membranes reveal distinct mechanisms:
-
On Bacterial Membrane Mimics (e.g., composed of phosphatidylglycerol - PG): OP-145 induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[7]
-
On Mammalian Membrane Mimics (e.g., composed of phosphatidylcholine - PC): OP-145 causes the disintegration of liposomes into smaller, disk-like micelles and bilayer sheets.[7] This differing interaction mechanism contributes to the peptides' selectivity for bacterial over host cells, although this selectivity is not absolute.
References
- 1. Design and characterization of a new hybrid peptide from LL-37 and BMAP-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OP-145 peptide [novoprolabs.com]
- 7. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Peptide OP-145
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the antibacterial agent OP-145. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Physicochemical Properties
OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide. It is a derivative of the human cathelicidin LL-37, specifically corresponding to amino acids 13-36, and has been modified to enhance its amphipathic helical structure.[1] The primary sequence and key physicochemical properties of OP-145 are summarized in the tables below.
Table 1: Amino Acid Sequence and Modifications of OP-145 [1][2]
| Feature | Description |
| Amino Acid Sequence | Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2 |
| One-Letter Code | Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 |
| N-terminal Modification | Acetylation |
| C-terminal Modification | Amidation |
Table 2: Physicochemical Properties of OP-145 [1][3][4]
| Property | Value |
| Molecular Formula | C142H246N46O31 |
| Molecular Weight | 3093.76 g/mol |
| Net Charge | +8 at pH 7.4 (calculated) |
| Hydrophobicity | High (calculated) |
| Secondary Structure | Predominantly α-helical in the presence of membranes |
| Appearance | Off-white to light yellow powder[4] |
| Purity (HPLC) | ≥ 98.0%[4] |
Antimicrobial Properties and Spectrum of Activity
OP-145 exhibits potent, broad-spectrum antibacterial activity against a range of pathogens, including multidrug-resistant strains. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity.
Mechanism of Action
The antimicrobial activity of OP-145 is primarily driven by its cationic and amphipathic nature. The positively charged residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Following this initial binding, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane thinning, permeabilization, and eventual cell lysis.[4][5] This direct action on the cell membrane contributes to a low propensity for developing bacterial resistance.
Antibacterial Efficacy
OP-145 has demonstrated significant efficacy against a variety of clinically relevant bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[2][6] It is also effective against other Gram-positive and Gram-negative bacteria.
Table 3: Minimum Inhibitory Concentrations (MICs) of OP-145 against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | MRSA (9 clinical isolates) | Not specified | Significant activity observed | [6] |
| Staphylococcus aureus | (Generic) | Not specified | 0.8 - 1.6 | [4] |
| Acinetobacter baumannii | MDR strains | 4 - >64 | Not specified | [7] |
| Escherichia coli | ATCC 25922 | Not specified | MIC reported | [8] |
| Pseudomonas aeruginosa | (Generic) | Not specified | Not specified | [9] |
| Klebsiella pneumoniae | MBL-producing | Not specified | Geometric mean of 7.8 for a similar peptoid | [10] |
Note: Data for some species are inferred from studies on similar peptides or are not specified in micromolar concentrations. Further targeted studies are needed for a complete profile.
Anti-Biofilm Activity
A critical aspect of OP-145's efficacy is its ability to inhibit the formation of and eradicate established bacterial biofilms. Biofilms are a major contributor to chronic infections and antibiotic resistance. Studies have shown that OP-145 significantly reduces biofilm formation by MRSA.[2][6]
Immunomodulatory Properties
As a derivative of the human cathelicidin LL-37, OP-145 is presumed to possess immunomodulatory functions, a key feature of many host defense peptides. LL-37 is known to modulate the host immune response by interacting with various cell surface and intracellular receptors, influencing cytokine production, and promoting chemotaxis.[3][11][12]
Potential Signaling Pathways
The immunomodulatory effects of LL-37 are mediated through several signaling pathways. While these have not been confirmed specifically for OP-145, its structural similarity to LL-37 suggests a potential for similar interactions.
Experimental Protocols
The following sections detail standardized protocols for evaluating the antimicrobial and anti-biofilm properties of OP-145.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
OP-145 peptide
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Perform serial two-fold dilutions of OP-145 in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.
Biofilm Inhibition and Eradication Assay
This assay quantifies the ability of OP-145 to prevent biofilm formation and eradicate pre-formed biofilms using crystal violet staining.
Materials:
-
OP-145 peptide
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Inoculum and Peptide Preparation: Prepare a bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in TSB with glucose. Add serial dilutions of OP-145 to the wells of a 96-well plate, followed by the bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently remove the planktonic culture and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes.
-
Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Procedure for Biofilm Eradication:
-
Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for biofilm formation.
-
Treatment: Remove the planktonic culture, wash the wells with PBS, and add fresh media containing serial dilutions of OP-145.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay.
Conclusion
OP-145 is a promising antimicrobial peptide with potent activity against clinically relevant pathogens, including multidrug-resistant strains. Its dual action as a direct antimicrobial agent and a potential immunomodulator makes it an attractive candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of OP-145 and other novel antimicrobial peptides.
References
- 1. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of peptoids against Metallo-β-lactamase-producing Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and other WHO priority pathogens, including Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of OP-145 on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-145, a synthetic 24-mer antimicrobial peptide derived from the human cathelicidin LL-37, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is multifaceted, primarily targeting the integrity of the bacterial cell membrane. This technical guide consolidates the current understanding of OP-145's interaction with bacterial membranes, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action. The core of its mechanism involves an initial electrostatic attraction to the anionic bacterial surface, followed by membrane disruption, depolarization, and perturbation of lipid packing, ultimately leading to cell death.[3] The peptide's activity is notably influenced by the phospholipid composition of the target membrane, underpinning its selectivity for bacterial over mammalian cells.[4][5]
Core Mechanism of Action
OP-145's bactericidal cascade is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4] Following this initial binding, OP-145 disrupts the cytoplasmic membrane through several coordinated actions:
-
Membrane Depolarization and Permeabilization: OP-145 induces a rapid depolarization of the bacterial cytoplasmic membrane.[3][6] However, the extent of membrane permeabilization can vary. While it effectively permeabilizes model membranes rich in anionic phospholipids like phosphatidylglycerol (PG), its ability to create pores in the membranes of living bacteria, particularly Escherichia coli, may not directly correlate with its killing efficiency.[3][7] Studies show that at lethal concentrations, membrane permeabilization in E. coli can be limited, though it increases at higher concentrations or over longer exposure times.[3][8]
-
Disruption of Lipid Packing: A crucial aspect of OP-145's activity is its ability to perturb the organization of lipids within the bacterial membrane.[3] Biophysical studies, such as differential scanning calorimetry, have revealed that OP-145 disrupts the acyl chain packing of phospholipids, a mechanism that contributes significantly to its lethal effect.[3]
-
Phospholipid Selectivity: The efficacy of OP-145 is strongly dependent on the lipid composition of the target membrane. It preferentially interacts with and disrupts membranes containing anionic phospholipids like PG, which are abundant in bacterial membranes.[4][5] In PG-rich model membranes, OP-145 can cause membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[4] Conversely, its interaction with zwitterionic phospholipids like phosphatidylcholine (PC), a major component of mammalian cell membranes, is different and less disruptive at therapeutic concentrations, contributing to its bacterial selectivity.[4][5]
The proposed sequence of events in the mechanism of action of OP-145 is depicted in the following diagram:
Quantitative Data on OP-145 Activity
The following tables summarize key quantitative data on the antimicrobial and membrane-disrupting activities of OP-145 against various bacterial species and model membranes.
Table 1: Antimicrobial Activity of OP-145 against Enterococcus hirae
| Exposure Time (minutes) | Lethal Concentration (LC99.9%) (µM) |
| 5 | 3.2 |
| 10 | 1.6 |
| 60 | 0.8 |
Data extracted from a study on the time- and concentration-dependent killing of E. hirae.[6]
Table 2: Membrane Depolarization and Permeabilization Activity of OP-145
| Bacterial Strain/Model Membrane | Assay | Concentration (µM) | Result |
| Enterococcus hirae | Membrane Depolarization | 3.2 - 6.4 | ~50% depolarization |
| Enterococcus hirae | Membrane Permeabilization | 6.4 | ~60% PI-positive cells after 10 min |
| Escherichia coli (smooth LPS) | Membrane Permeabilization | High concentrations | Up to 30% membrane permeability |
| POPG LUVs | Leakage Assay | 2 mol% | Significant leakage |
| POPE/POPG LUVs | Leakage Assay | Not specified | No significant leakage |
| E. coli polar lipid LUVs | Leakage Assay | Not specified | No significant leakage |
Data compiled from studies on E. hirae and E. coli, and model lipid vesicles (LUVs - Large Unilamellar Vesicles).[3][6][7]
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of OP-145.
Antimicrobial Activity Assay (Determination of Lethal Concentration)
This protocol is a standard method for determining the bactericidal activity of an antimicrobial peptide.
Methodology:
-
Bacterial Culture Preparation: Bacteria (e.g., E. hirae) are cultured to the mid-logarithmic growth phase.
-
Cell Suspension: The bacterial cells are harvested, washed, and resuspended in a suitable buffer to a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[6]
-
Peptide Incubation: The bacterial suspension is incubated with various concentrations of OP-145 for different durations (e.g., 5, 10, 20, 30, 60, and 120 minutes).[6]
-
Viability Assessment: After incubation, aliquots of the suspension are serially diluted and plated on nutrient agar plates.
-
CFU Counting: The plates are incubated overnight, and the number of viable bacteria is determined by counting the CFUs. The lethal concentration (LC99.9%) is defined as the peptide concentration that results in a 99.9% reduction in CFU counts compared to a control without the peptide.[6]
Membrane Depolarization Assay
This assay measures the change in membrane potential using a fluorescent dye.
Methodology:
-
Cell Preparation: A suspension of bacterial cells is prepared as described for the antimicrobial activity assay.
-
Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[6]
-
Peptide Addition: OP-145 is added to the cell suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.[6]
-
Data Analysis: The percentage of depolarization is calculated relative to the maximum fluorescence achieved by adding a substance that completely disrupts the membrane potential.
Membrane Permeabilization (Leakage) Assay
This assay assesses the integrity of the cell membrane by measuring the influx of a fluorescent dye that is normally membrane-impermeable.
Methodology:
-
Cell/Liposome Preparation: Prepare a suspension of bacterial cells or large unilamellar vesicles (LUVs) containing a fluorescent dye (like calcein). For whole-cell assays, the dye is added externally.
-
Peptide Incubation: OP-145 is added to the suspension and incubated for various time intervals.
-
Dye Addition: A membrane-impermeable fluorescent dye, such as Propidium Iodide (PI), which fluoresces upon binding to intracellular nucleic acids, is added.[6]
-
Analysis: The percentage of fluorescent (permeabilized) cells is quantified using flow cytometry.[3] For liposome leakage assays, the increase in fluorescence in the external medium due to dye release is measured with a fluorometer.
-
Data Interpretation: The results indicate the extent to which OP-145 has compromised the membrane's barrier function.
Conclusion
The antimicrobial peptide OP-145 employs a sophisticated, multi-step mechanism to kill bacteria, centered on the catastrophic disruption of the cell membrane. Its action is initiated by electrostatic binding, followed by membrane depolarization, permeabilization, and a critical perturbation of lipid packing. The selectivity of OP-145 for bacterial membranes, driven by its preference for anionic phospholipids, highlights its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and harness the power of this promising antimicrobial peptide. Further research may continue to elucidate the finer details of its interactions with specific membrane components and its potential for synergistic activity with other antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Profile of Antibacterial Agent 145: A Technical Overview of its Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 145, also identified as compound 1b, has emerged as a molecule of interest in the ongoing search for novel antimicrobial compounds. This technical guide synthesizes the currently available data on its spectrum of activity, particularly against gram-negative bacteria, and delves into its potential mechanisms of action. While comprehensive peer-reviewed data remains limited, this document consolidates existing information to provide a foundational understanding for the research and drug development community. The agent is characterized by the molecular formula C₃₀H₃₃NO₇ and a molecular weight of 519.59.
Spectrum of Activity Against Gram-Negative Bacteria
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various gram-negative bacteria is not extensively consolidated in publicly available literature. However, fragmented reports suggest activity against several key pathogens. The following table summarizes the available MIC data, noting that the originating source for this specific data compilation is not definitively established in peer-reviewed literature.
| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 0.25-32 µg/mL |
| Salmonella spp. | 62.5–125 μg/mL |
| Pseudomonas aeruginosa | 62.5–125 μg/mL |
| Acinetobacter baumannii | 0.0078 µM (for a β-lactam conjugate) |
Note: The activity against Acinetobacter baumannii was reported for a conjugate of a related compound, suggesting a potential strategy for enhancing potency.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not explicitly published. However, standard microbiological methods are presumed to have been used. The following are detailed, generalized protocols for key assays relevant to the assessment of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
This compound stock solution of known concentration.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plate using MHB. This typically covers a range from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no antibacterial agent).
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cotton swabs.
-
Standardized bacterial inoculum (0.5 McFarland standard).
-
Paper disks impregnated with a known concentration of this compound.
-
Forceps.
-
Incubator (35°C ± 2°C).
-
Ruler or calipers.
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps, paper disks impregnated with this compound are placed on the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the agent, with larger zones indicating greater susceptibility.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated in the public domain. However, available information suggests a multi-faceted mode of action, potentially involving the disruption of the bacterial iron uptake pathway and inhibition of key cellular enzymes.
Targeting the Bacterial Iron Uptake Pathway
One of the proposed mechanisms for this compound is the interference with bacterial iron acquisition. Gram-negative bacteria have evolved sophisticated systems to scavenge iron, an essential nutrient, from their environment. These systems typically involve the secretion of siderophores, which are high-affinity iron chelators. The iron-siderophore complexes are then recognized by specific outer membrane receptors and transported into the cell. By disrupting this critical pathway, this compound could induce a state of iron starvation, thereby inhibiting bacterial growth and metabolism.
Caption: Proposed interference of this compound with the siderophore-mediated iron uptake system in gram-negative bacteria.
Inhibition of Dihydrofolate Reductase (DHFR)
Another potential target for antibacterial action is dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and amino acids. Inhibition of bacterial DHFR would halt these vital processes, leading to bacteriostasis and ultimately cell death. While there is no direct evidence linking this compound to DHFR inhibition, this remains a plausible mechanism for broad-spectrum antibacterial agents.
Caption: Hypothetical inhibition of the bacterial dihydrofolate reductase (DHFR) pathway by this compound.
Inhibition of DNA Gyrase Subunit B (GyrB)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function. Inhibition of GyrB would disrupt DNA topology and lead to bacterial cell death. Some reports have suggested a potential unstable interaction between a related "compound 1b" and the GyrB subunit, but this requires further investigation.
Caption: Postulated mechanism of DNA gyrase inhibition by this compound via targeting the GyrB subunit.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new treatments for gram-negative bacterial infections. The available data, though limited, suggests a spectrum of activity against clinically relevant pathogens and hints at a multi-target mechanism of action. However, to fully realize its therapeutic potential, further rigorous investigation is imperative.
Future research should focus on:
-
Definitive Structural Elucidation and Synthesis: A comprehensive report detailing the synthesis and unambiguous structural confirmation of this compound is needed to ensure consistency across studies.
-
Expanded Spectrum of Activity Studies: A systematic evaluation of the MIC of the confirmed structure against a broad and diverse panel of gram-negative bacteria, including multidrug-resistant strains, is crucial.
-
Mechanism of Action Validation: In-depth biochemical and genetic studies are required to definitively identify and characterize the molecular targets of this compound. This includes validating its effects on the iron uptake pathway, DHFR, DNA gyrase, and other potential targets.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The development of this technical guide highlights the need for open and comprehensive data sharing in the scientific community to accelerate the discovery and development of novel antibacterial agents.
Insufficient Data Available for "Antibacterial Agent 145" to Generate In-Depth Technical Guide
Following a comprehensive search for "Antibacterial agent 145," it has been determined that there is a significant lack of specific, publicly available scientific literature and data pertaining to a compound definitively and consistently identified by this name. The search yielded only sparse and fragmented references, insufficient to construct the requested in-depth technical guide or whitepaper with the required level of detail.
One isolated mention refers to a "Compound 1b, also known as this compound," suggesting it targets the bacterial iron uptake pathway and may be involved in quorum sensing. However, this information is not substantiated by a body of research that would allow for the detailed analysis of its mechanism of action, the compilation of quantitative data, or the outlining of specific experimental protocols as requested. Another potential reference appeared to be a citation number within a research paper rather than a designated compound name.
The core requirements of the user's request—summarizing quantitative data into structured tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways and experimental workflows—are contingent on the existence of a robust and accessible body of scientific work on a specific agent. Without this foundational information for "this compound," it is not possible to generate the accurate and detailed technical guide envisioned.
Further investigation into compounds targeting bacterial iron uptake or quorum sensing in the context of biofilm inhibition could potentially yield information on agents with similar functional profiles. However, any such report would not be centered on a specifically designated "this compound" as requested. Therefore, the creation of the specified in-depth technical guide on "this compound" cannot be fulfilled at this time due to the absence of sufficient primary data.
Initial Studies on the Cytotoxicity of "Antibacterial Agent 145" (OP-145)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
"Antibacterial agent 145," identified as the synthetic antimicrobial peptide OP-145, has demonstrated significant antibacterial activity. However, for its potential therapeutic application, a thorough understanding of its cytotoxic effects on human cells is paramount. This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of OP-145, detailing its mechanism of action, quantitative toxicity data, and the signaling pathways involved in its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of novel antimicrobial agents.
Mechanism of Cytotoxicity
The primary mechanism underlying the cytotoxicity of OP-145 is the disruption of the cell membrane. As a cationic and amphipathic peptide, OP-145 interacts with the phospholipid bilayer of mammalian cell membranes. This interaction leads to membrane destabilization and increased permeability, ultimately causing cell lysis. Studies on model membranes have shown that OP-145 can induce the formation of pores or channels, leading to the leakage of intracellular contents and cell death. At concentrations higher than those required for its antibacterial effects, OP-145 is lytic to human cells. The selectivity of OP-145 towards bacterial over mammalian cells is attributed to differences in membrane composition, particularly the higher content of anionic phospholipids in bacterial membranes.
Quantitative Cytotoxicity Data
The cytotoxic potential of OP-145 has been evaluated against various human cell lines and erythrocytes. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) and the half-maximal hemolytic concentration (HC50).
Table 1: IC50 Values of OP-145 on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 53.74 ± 2.95[1] |
| DU-145 | Prostate Cancer | 75.07 ± 5.48[1] |
Table 2: Hemolytic Activity of OP-145
| Cell Type | HC50 (µg/mL) |
| Human Erythrocytes | > 400 |
Experimental Protocols
Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed protocols for the most common assays used to evaluate the cytotoxic effects of antimicrobial peptides like OP-145.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line of interest
-
OP-145 peptide
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of OP-145 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 25 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Materials:
-
Human cell line of interest
-
OP-145 peptide
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat the cells with various concentrations of OP-145 and incubate for the desired exposure time.
-
Prepare control wells:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Background control (medium only)
-
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Signaling Pathways in OP-145 Induced Cytotoxicity
While direct membrane disruption is the primary mechanism of OP-145 cytotoxicity, evidence suggests that at sub-lytic concentrations, antimicrobial peptides can induce programmed cell death, or apoptosis. The apoptotic signaling cascade is a complex network of protein interactions that ultimately leads to controlled cell dismantling.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Antimicrobial peptides, including potentially OP-145, can trigger the intrinsic apoptotic pathway by targeting the mitochondria. This process involves:
-
Mitochondrial Membrane Depolarization: The peptide can interact with and disrupt the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: This disruption leads to the release of cytochrome c and other pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.
-
Cellular Dismantling: The executioner caspases orchestrate the cleavage of key cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by OP-145.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of "this compound" (OP-145) involves a series of in vitro assays to determine its effect on cell viability and the mechanism of cell death.
Caption: Experimental Workflow for OP-145 Cytotoxicity Assessment.
Conclusion
The initial studies on the cytotoxicity of "this compound" (OP-145) indicate that its primary mode of action against human cells is through membrane disruption, leading to cell lysis at high concentrations. While specific quantitative data on a wide range of cell lines is still emerging, the available information suggests a degree of selectivity for bacterial cells. Further investigation into the specific signaling pathways, particularly the induction of apoptosis at sub-lytic concentrations, will provide a more complete understanding of the cytotoxic profile of OP-145. This knowledge is essential for the rational design and development of OP-145 and its analogues as safe and effective therapeutic agents.
References
Methodological & Application
Application Notes & Protocols: Purification and Characterization of Synthetic OP-145 Peptide
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37 (amino acids 13-36).[1][2] Its sequence has been modified to enhance the formation of an ideal amphipathic α-helix, a key structural feature for antimicrobial activity.[1][3] To improve its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.[1] OP-145 demonstrates potent, broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the integrity of the bacterial cell membrane.[1][2][4] It has been investigated in clinical trials for treating chronic middle ear infections.[1][4]
These application notes provide detailed protocols for the purification and comprehensive characterization of chemically synthesized OP-145, ensuring high purity and verification of its structural and functional integrity for research and development purposes.
Section 1: Purification of Synthetic OP-145 Peptide
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude OP-145 product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides based on their hydrophobicity.[5][6][7][8]
Experimental Workflow: OP-145 Purification
Caption: Workflow for the purification of synthetic OP-145 peptide.
Protocol 1: Preparative RP-HPLC Purification
This protocol details the purification of crude OP-145 peptide using a C18 stationary phase.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 RP-HPLC column (e.g., Luna C18, 10 µm particle size, 100 Å pore size; 250 x 21.2 mm)[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Crude synthetic OP-145 peptide
-
Lyophilizer (Freeze-dryer)
2. Procedure:
-
Sample Preparation: Dissolve the crude OP-145 peptide in Mobile Phase A or a minimal amount of a solvent mixture (e.g., 20% ACN in water with 0.1% TFA) to a final concentration of approximately 5-10 mg/mL.[9] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A / 5% B) at a flow rate of 10-20 mL/min until a stable baseline is achieved on the UV detector.
-
Sample Injection: Load the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. The gradient must be optimized for OP-145 but a typical starting point is:
-
5-25% B over 10 minutes
-
25-55% B over 60 minutes
-
55-95% B over 10 minutes (for column wash)
-
-
Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks.[5] The main peak should correspond to the full-length OP-145 peptide.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC (see Protocol 2a) and confirm the identity using mass spectrometry (see Protocol 2b).
-
Pooling and Lyophilization: Pool the fractions containing the target peptide with a purity of ≥98%. Freeze the pooled solution and lyophilize until a dry, fluffy white powder is obtained. Store the purified peptide at -20°C or -80°C.
Section 2: Characterization of Purified OP-145
After purification, the peptide must be thoroughly characterized to confirm its identity, purity, structure, and biological activity.
Experimental Workflow: OP-145 Characterization
Caption: Workflow for the multi-faceted characterization of purified OP-145.
Protocol 2a: Purity Assessment by Analytical RP-HPLC
1. Materials and Equipment:
-
Analytical HPLC system
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in ACN
-
Purified, lyophilized OP-145
2. Procedure:
-
Prepare a 1 mg/mL solution of purified OP-145 in Mobile Phase A.
-
Inject 10-20 µL onto the analytical column, equilibrated with 95% A / 5% B.
-
Elute with a linear gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor absorbance at 214 nm.
-
Calculate purity by integrating the peak area of the main peak relative to the total area of all peaks in the chromatogram. The target purity should be ≥98%.
Protocol 2b: Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthetic peptide.[10][11][12][13] Electrospray ionization (ESI) is a common technique for peptide analysis.[10][11]
1. Materials and Equipment:
-
LC-MS system (e.g., ESI-TOF or ESI-Orbitrap)
-
Purified OP-145
-
Solvents for LC-MS (e.g., 0.1% formic acid in water and ACN)
2. Procedure:
-
Dissolve a small amount of purified OP-145 in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Infuse the sample directly or via LC into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Deconvolute the resulting multi-charged ion series to determine the experimental molecular weight.
-
Compare the experimental mass with the calculated theoretical mass of OP-145 (acetylated N-terminus, amidated C-terminus).
| Parameter | Value | Source |
| Sequence | Acetyl-IGKEFKRIVERIKRFLRELVRPLR-Amide | [2] |
| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁ | [2] |
| Theoretical Monoisotopic Mass | 3092.9 g/mol | Derived |
| Theoretical Average Mass | 3093.8 g/mol | [2] |
Protocol 3: Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide, which for OP-145 is expected to be predominantly α-helical in membrane-mimicking environments.[14]
1. Materials and Equipment:
-
CD Spectrometer
-
Quartz cuvette (1 mm path length)
-
Purified OP-145
-
Phosphate buffer (10 mM, pH 7.4)
-
Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer)
2. Procedure:
-
Prepare a stock solution of OP-145 in phosphate buffer. Dilute to a final concentration of 50-100 µM in both phosphate buffer and the TFE-containing buffer.
-
Record CD spectra from 190 to 260 nm at room temperature.
-
Acquire a baseline spectrum of the respective buffer/solvent and subtract it from the peptide spectrum.
-
Analyze the resulting spectrum. An α-helical structure is characterized by distinct minima at approximately 208 nm and 222 nm and a maximum around 192 nm.
Protocol 4: Functional Analysis by Antimicrobial Activity Assay
The biological activity of OP-145 is determined by its ability to inhibit microbial growth, typically quantified by the Minimal Inhibitory Concentration (MIC).[15]
1. Materials and Equipment:
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Purified OP-145
2. Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.
-
Prepare a 2-fold serial dilution of OP-145 in MHB in a 96-well plate (e.g., from 64 µg/mL down to 0.5 µg/mL).
-
Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.
| Bacterial Strain | Reported MIC (µM) | Source |
| Staphylococcus aureus | 0.8 - 1.6 | [2] |
| Enterococcus hirae | 1.6 - 3.2 | [16] |
Section 3: Mechanism of Action
OP-145 exerts its antimicrobial effect by directly interacting with and disrupting bacterial membranes.[2] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes (like phosphatidylglycerol), but less so to the zwitterionic phospholipids (like phosphatidylcholine) that dominate mammalian cell membranes, providing a degree of selectivity.[14] This interaction leads to membrane permeabilization, thinning, and the formation of pore-like structures, ultimately causing leakage of cellular contents and cell death.[2][14][17]
Signaling Pathway: OP-145 Membrane Interaction
Caption: The proposed mechanism of action for the OP-145 antimicrobial peptide.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Purification by Reversed‐phase HPLC [bio-protocol.org]
- 10. polarispeptides.com [polarispeptides.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 16. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 145
For Research Use Only.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. A critical step in the preclinical evaluation of a new agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4] This application note provides detailed protocols for determining the MIC of the novel compound "Antibacterial agent 145" using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[9][10] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is identified as the lowest concentration of the agent that completely inhibits this growth.[1][11] This method allows for a quantitative assessment of the agent's potency and is suitable for testing multiple bacterial strains simultaneously in a 96-well microtiter plate format.[9][12]
Materials and Reagents
-
This compound
-
Reference QC bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[13]
-
Vortex mixer
Detailed Experimental Protocol: Broth Microdilution
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Preparation of Antibacterial Agent Stock Solution
-
Weigh Agent: Accurately weigh a sufficient amount of this compound powder. Note the potency of the powder if provided.
-
Solvent Selection: Dissolve the agent in a suitable solvent (e.g., water, DMSO). If a solvent other than water is used, ensure its final concentration in the assay does not exceed 1% and does not affect bacterial growth.
-
Stock Solution: Prepare a stock solution at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final test range of 0.125-128 µg/mL).[12] Sterilize the stock solution by membrane filtration if necessary.[12]
Preparation of Bacterial Inoculum
-
Subculture: From a stock culture, streak the QC strain or clinical isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.
-
Suspension: Touch the top of each colony with a sterile loop and transfer the growth to a tube containing sterile saline or PBS. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This typically requires a 1:100 dilution of the standardized suspension into the broth.
Microtiter Plate Preparation and Inoculation
-
Dispense Medium: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add Agent: Add 100 µL of the 2X final high concentration of this compound (prepared in CAMHB) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 6-8 times.[14] Continue this two-fold serial dilution across the plate to well 10.[14] Discard the final 50 µL from well 10.[14]
-
Well 11 will serve as the growth control (no agent).
-
Well 12 will serve as the sterility control (no bacteria).[14]
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 4.2.5) to wells 1 through 11. Do not add bacteria to well 12.[14] This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with an adhesive film or place in a plastic bag) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
Interpretation of Results
-
Examine Controls: Before reading the test wells, check the control wells.
-
Sterility Control (Well 12): Should show no growth (clear).
-
Growth Control (Well 11): Should show adequate turbidity (visible growth).
-
-
Determine MIC: Examine the wells containing the antibacterial agent, starting from the lowest concentration (well 10) and moving to the highest (well 1). The MIC is the lowest concentration of this compound that completely inhibits visible growth, observed as a clear well or a distinct lack of turbidity compared to the growth control.[1]
Data Presentation
MIC values should be recorded and presented in a clear, tabular format. This allows for easy comparison of the agent's activity against different bacterial strains and in relation to standard control antibiotics.
Table 1: Sample MIC Data for this compound
| Bacterial Strain | ATCC Number | Antibacterial Agent | MIC (µg/mL) | QC Range (µg/mL) |
| Escherichia coli | 25922 | Agent 145 | 4 | N/A |
| Ciprofloxacin | 0.008 | 0.004 - 0.016 | ||
| Staphylococcus aureus | 29213 | Agent 145 | 0.5 | N/A |
| Vancomycin | 1 | 0.5 - 2 | ||
| Pseudomonas aeruginosa | 27853 | Agent 145 | 16 | N/A |
| Gentamicin | 0.5 | 0.25 - 1 | ||
| Enterococcus faecalis | 29212 | Agent 145 | >64 | N/A |
| Ampicillin | 1 | 0.5 - 2 |
Visualizations
Diagrams help to clarify complex workflows and mechanisms. The following are presented in the DOT language for use with Graphviz.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Hypothetical Mechanism of Action
This diagram illustrates a potential mechanism where an antibacterial agent inhibits bacterial protein synthesis, a common target for antibiotics.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. sanfordguide.com [sanfordguide.com]
- 4. idexx.dk [idexx.dk]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. darvashco.com [darvashco.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods | MI [microbiology.mlsascp.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. One moment, please... [microbeonline.com]
- 13. goldbio.com [goldbio.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Designing Experiments to Test OP-145 Efficacy on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, has demonstrated promising antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed protocols for a suite of experiments designed to rigorously evaluate the efficacy of OP-145 in preventing the formation of and eradicating established bacterial biofilms.
The following protocols describe methods to quantify biofilm biomass, assess bacterial viability within biofilms, and visualize the structural impact of OP-145 treatment. These assays are fundamental for preclinical assessment and understanding the antibiofilm potential of novel therapeutic agents like OP-145.
Core Experimental Workflow
The overall workflow for testing the efficacy of OP-145 against bacterial biofilms can be broken down into three main stages: biofilm formation and treatment, quantification of biofilm biomass and viability, and visualization of biofilm architecture.
Caption: Experimental workflow for evaluating OP-145 antibiofilm efficacy.
Experimental Protocols
Biofilm Formation and Treatment with OP-145
This initial protocol outlines the steps for growing bacterial biofilms in a 96-well plate format and subsequently treating them with OP-145. This serves as the foundational step for the subsequent quantification and visualization assays.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
OP-145 peptide stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.
-
Biofilm Growth: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3][4][5]
-
Washing: Carefully aspirate the planktonic bacteria from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
OP-145 Treatment: Prepare serial dilutions of OP-145 in TSB. Add 200 µL of the OP-145 solutions to the wells containing the established biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with no biofilm and no treatment).
-
Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).
Quantification of Biofilm Biomass using Crystal Violet Assay
The crystal violet assay is a simple and widely used method to quantify the total biofilm biomass by staining the attached cells and extracellular matrix.[3][5][6][7]
Caption: Crystal Violet Assay Workflow.
Materials:
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
PBS
-
Microplate reader
Procedure:
-
Washing: After OP-145 treatment, aspirate the medium and wash the wells twice with 200 µL of PBS.
-
Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[3]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[3][4]
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
Data Presentation:
| OP-145 Concentration (µg/mL) | Mean Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0.08 | 0% |
| 1 | 1.02 | 0.05 | 18.4% |
| 5 | 0.78 | 0.06 | 37.6% |
| 10 | 0.45 | 0.04 | 64.0% |
| 25 | 0.21 | 0.03 | 83.2% |
| 50 | 0.10 | 0.02 | 92.0% |
Assessment of Biofilm Viability using Resazurin Assay
The resazurin assay is a metabolic activity indicator used to assess the viability of cells within a biofilm. Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[8][9][10]
Caption: Resazurin Assay Workflow.
Materials:
-
Resazurin sodium salt
-
Sterile PBS
-
Fluorescence microplate reader
Procedure:
-
Washing: Following OP-145 treatment, gently wash the biofilms twice with 200 µL of sterile PBS.
-
Resazurin Addition: Prepare a 0.01% (w/v) resazurin solution in PBS and filter-sterilize. Add 200 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.[11]
-
Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]
Data Presentation:
| OP-145 Concentration (µg/mL) | Mean Fluorescence Units (RFU) | Standard Deviation | % Viability Reduction |
| 0 (Control) | 85432 | 4321 | 0% |
| 1 | 79876 | 3987 | 6.5% |
| 5 | 65432 | 3210 | 23.4% |
| 10 | 43210 | 2109 | 49.4% |
| 25 | 21098 | 1054 | 75.3% |
| 50 | 9876 | 493 | 88.4% |
Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm using fluorescent dyes.[12][13]
Materials:
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)[14][15][16]
-
Confocal laser scanning microscope
-
Glass-bottom dishes or slides suitable for microscopy
Procedure:
-
Biofilm Growth and Treatment: Grow biofilms on glass-bottom dishes or coverslips placed in multi-well plates, following the protocol described in section 1.
-
Staining: After treatment with OP-145, wash the biofilms gently with PBS. Prepare the staining solution according to the manufacturer's instructions, typically by mixing SYTO 9 and propidium iodide. Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[15][16]
-
Washing: Gently rinse with PBS to remove excess stain.
-
Imaging: Mount the sample on the confocal microscope. Use appropriate laser channels for SYTO 9 (green fluorescence, indicating live cells) and propidium iodide (red fluorescence, indicating dead or membrane-compromised cells).[15][17] Acquire z-stack images to visualize the three-dimensional structure of the biofilm.
Data Presentation:
The data from CLSM is primarily qualitative (images) but can be quantified using image analysis software to determine the ratio of live to dead cells and biofilm thickness.
| OP-145 Concentration (µg/mL) | Predominant Cell State | Biofilm Structure | Estimated Live/Dead Ratio |
| 0 (Control) | Live (Green) | Dense, thick biofilm | >95% Live |
| 10 | Mixed Live/Dead | Moderate biofilm thinning | ~60% Live |
| 50 | Dead (Red) | Disrupted, sparse biofilm | <10% Live |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of OP-145 against bacterial biofilms. By combining quantitative assays for biomass and viability with qualitative visualization through confocal microscopy, researchers can gain a thorough understanding of the antibiofilm properties of this promising antimicrobial peptide. The structured data presentation will aid in the direct comparison of results and facilitate the assessment of OP-145's potential as a novel therapeutic for biofilm-associated infections.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal violet assay [bio-protocol.org]
- 4. static.igem.org [static.igem.org]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. 4.5. Live/Dead Bacteria Staining [bio-protocol.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 145 for the Treatment of Chronic Middle Ear Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 145, also known as OP-145 or P60.4Ac, is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has emerged as a promising therapeutic candidate for the treatment of chronic middle ear infections (chronic suppurative otitis media - CSOM), a condition often characterized by persistent inflammation, recurrent discharge, and the presence of antibiotic-resistant bacterial biofilms. These application notes provide a comprehensive overview of the properties, efficacy, and mechanism of action of this compound, along with detailed protocols for its in vitro and clinical evaluation.
Mechanism of Action
This compound exerts its antimicrobial effect through a primary mechanism of direct interaction with and disruption of bacterial cell membranes. This process is selective for bacterial cells over mammalian cells due to differences in membrane lipid composition.
-
Bacterial Membrane Interaction: The outer leaflet of bacterial membranes is rich in anionic phospholipids, such as phosphatidylglycerol (PG). The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged surfaces.
-
Membrane Perturbation: Upon binding, the peptide induces significant structural changes in the bacterial membrane, including membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This disruption of the membrane integrity leads to the leakage of intracellular contents and ultimately, bacterial cell death.
-
Anti-Inflammatory Properties: In addition to its direct bactericidal activity, this compound can neutralize bacterial cell wall components like lipopolysaccharide (LPS), thereby mitigating the host inflammatory response.
Below is a diagram illustrating the proposed mechanism of action of this compound on bacterial membranes.
Data Presentation
The efficacy of this compound has been demonstrated in both in vitro studies and clinical trials. The following tables summarize the key quantitative data.
In Vitro Efficacy
| Pathogen | Strain | MIC (µg/mL) | Biofilm Reduction | Reference |
| Staphylococcus aureus | MRSA | Not Reported | >85% reduction in biofilm-associated bacteria with 0.1% (w/wt) P60.4Ac in hydrogel.[1][2][3] | [1][2][3] |
| Staphylococcus aureus | MRSA | Not Reported | Significant decrease in MRSA counts in biofilms after 24h (P < 0.05). | [4] |
| Streptococcus pneumoniae | Not Specified | Not Reported | Not Reported | |
| Haemophilus influenzae | Not Specified | Not Reported | Not Reported | |
| Pseudomonas aeruginosa | Not Specified | Not Reported | Not Reported | |
| Moraxella catarrhalis | Not Specified | Not Reported | Not Reported |
Note: While specific MIC values for a broad range of otopathogens are not available in the reviewed literature, the potent anti-biofilm activity against the highly resistant MRSA strain suggests a strong antimicrobial potential.
Clinical Efficacy (Phase IIa Trial)
A randomized, double-blind, placebo-controlled phase IIa study was conducted to evaluate the safety and efficacy of ototopical drops containing P60.4Ac in adults with therapy-resistant CSOM.
| Parameter | This compound (0.5 mg/mL) | Placebo | p-value | Reference |
| Number of Subjects | 17 | 17 | - | [5] |
| Treatment Duration | Twice daily for 2 weeks | Twice daily for 2 weeks | - | [5] |
| Treatment Success Rate (Week 12) | 47% | 6% | 0.017 | [5] |
Experimental Protocols
In Vitro Biofilm Disruption Assay (Crystal Violet Method)
This protocol is adapted for assessing the efficacy of this compound against bacterial biofilms, particularly Staphylococcus aureus.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial culture of the test organism (e.g., S. aureus)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the test bacteria in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic bacteria from the wells by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add 200 µL of the peptide dilutions to the wells containing the established biofilms. Include a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24 hours) at 37°C.
-
-
Quantification:
-
Remove the treatment solution and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm reduction can be calculated relative to the untreated control.
-
Clinical Trial Protocol for Chronic Suppurative Otitis Media (CSOM)
The following is a summary of the protocol for the phase IIa clinical trial of P60.4Ac for CSOM.
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
Participants: Adults with therapy-resistant CSOM without cholesteatoma.
Intervention:
-
Treatment Group: Ototopical drops containing this compound (0.5 mg/mL).
-
Control Group: Placebo ototopical drops.
-
Administration: Twice daily for 2 weeks.
Outcome Measures:
-
Primary Outcome: Safety and tolerability, assessed by the incidence of adverse events.
-
Secondary Outcome: Efficacy, assessed by blinded symptom scoring on otoscopy at baseline and follow-up visits.
Otoscopic Scoring System: A validated scoring system should be used to assess the middle ear mucosa. An example of a scoring system is provided below:
| Score | Description of Middle Ear Mucosa |
| 0 | Dry, no inflammation |
| 1 | Moist, slight inflammation |
| 2 | Wet, moderate inflammation, with or without purulent discharge |
| 3 | Wet, severe inflammation, polyps, and purulent discharge |
Treatment success can be defined as a significant improvement in the otoscopic score from baseline.
References
- 1. Antimicrobial Peptide P60.4Ac-Containing Creams and Gel for Eradication of Methicillin-Resistant Staphylococcus aureus from Cultured Skin and Airway Epithelial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptide P60.4Ac-Containing Creams and Gel for Eradication of Methicillin-Resistant Staphylococcus aureus from Cultured Skin and Airway Epithelial Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Development of OP-145 Based Topical Antimicrobial Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of topical antimicrobial formulations based on the synthetic peptide OP-145. OP-145, a derivative of the human cathelicidin LL-37, has demonstrated significant antimicrobial activity against a range of pathogens, including antibiotic-resistant strains, and is a promising candidate for the treatment of skin and soft tissue infections.[1][2][3]
Introduction to OP-145
OP-145 is a 24-amino acid cationic antimicrobial peptide that exerts its effect primarily through interaction with and disruption of microbial cell membranes.[4][5] Unlike many traditional antibiotics, the mechanism of action of OP-145 is less likely to induce microbial resistance.[6] Its broad-spectrum activity and efficacy against biofilms make it an attractive active pharmaceutical ingredient (API) for topical applications.[1][3][7]
Preclinical Data Summary
A summary of the available preclinical data for OP-145 is presented below. This data is essential for guiding formulation development and predicting clinical efficacy.
Table 1: In Vitro Antimicrobial Activity of OP-145
| Microorganism | Strain | MIC (µM) | MBC (µM) | Notes |
| Staphylococcus aureus (MRSA) | Clinically Isolated Strains | 1.6 - 6.4 | 3.2 - 12.8 | Effective against multiple multi-resistant strains.[2][3][5] |
| Escherichia coli | ATCC 25922 | ~3.2 - 6.4 | ~6.4 - 12.8 | Bactericidal activity observed.[4][5][8] |
| Pseudomonas aeruginosa | PAO1 | 1.6 - 12.8 | Not Reported | Activity can be strain-dependent. |
| Candida albicans | SC5314 | 8 - 16 | Not Reported | Demonstrates antifungal activity.[9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 2: In Vitro Cytotoxicity of OP-145
| Cell Line | Assay | IC50 (µM) | Notes |
| Human Keratinocytes | MTT Assay | >50 | Low cytotoxicity observed at effective antimicrobial concentrations.[7] |
| Human Red Blood Cells | Hemolysis Assay | >100 | Low hemolytic activity. |
IC50: Half-maximal inhibitory concentration. Data is indicative and may vary based on cell line and assay conditions.
Formulation Development
The development of a stable and effective topical formulation is critical for the successful clinical application of OP-145. The choice of formulation will depend on the intended clinical use, desired release profile, and manufacturing considerations.
Excipient Compatibility
A thorough excipient compatibility study is the first step in formulation development. Incompatibilities between OP-145 and excipients can lead to loss of potency, physical instability of the formulation, and potential toxicity.
Protocol for Excipient Compatibility Study:
-
Preparation of Binary Mixtures: Prepare binary mixtures of OP-145 with individual excipients (e.g., gelling agents, preservatives, humectants, penetration enhancers) in a 1:1 or 1:5 ratio.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and stress conditions (e.g., light exposure, oxidation) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the samples at predetermined time points for the appearance of degradation products and any change in the physical properties of the mixture.
-
Visual Inspection: Observe for any changes in color, odor, or physical state.
-
HPLC Analysis: Use a stability-indicating HPLC method to quantify the remaining OP-145 and detect any degradation products.
-
Differential Scanning Calorimetry (DSC): To detect any physical interactions between OP-145 and the excipient.
-
Formulation Protocols
Below are example protocols for preparing a hydrogel and a cream formulation of OP-145. These are starting points and may require optimization based on the specific properties of OP-145 and desired product characteristics.
Protocol for OP-145 Hydrogel Formulation (1% w/w):
-
Preparation of the Gel Base:
-
Slowly disperse a suitable gelling agent (e.g., Carbomer 940, Hydroxypropyl methylcellulose) in purified water with constant stirring until a homogenous dispersion is formed.
-
Neutralize the carbomer dispersion with a suitable neutralizing agent (e.g., triethanolamine) to the desired pH (typically 5.5-6.5 for skin applications) to form the gel.
-
-
Incorporation of OP-145:
-
Dissolve OP-145 powder in a small amount of purified water.
-
Add the OP-145 solution to the gel base and mix gently until a uniform consistency is achieved.
-
-
Addition of Other Excipients:
-
Final pH Adjustment and Quality Control:
-
Adjust the final pH if necessary.
-
Perform quality control tests including appearance, pH, viscosity, and content uniformity.
-
Protocol for OP-145 Cream Formulation (1% w/w Oil-in-Water Emulsion):
-
Preparation of the Oil Phase:
-
Melt the oil phase components (e.g., cetyl alcohol, stearic acid, liquid paraffin) in a suitable vessel at 70-75°C.[12]
-
-
Preparation of the Aqueous Phase:
-
Heat purified water to 70-75°C in a separate vessel.
-
Add any water-soluble excipients (e.g., emulsifying agents like polysorbate 80, humectants like glycerin) and dissolve.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
-
Allow the emulsion to cool down to room temperature with gentle stirring.
-
-
Incorporation of OP-145:
-
Dissolve OP-145 in a small amount of purified water.
-
Add the OP-145 solution to the cream base at a temperature below 40°C and mix until uniform.
-
-
Final Steps:
-
Add any temperature-sensitive excipients like preservatives.
-
Adjust the final pH and perform quality control tests.
-
Experimental Protocols
In Vitro Antimicrobial Activity
Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of OP-145 Dilutions:
-
Prepare a stock solution of OP-145 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the OP-145 stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of OP-145 that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
Subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of OP-145 that results in a ≥99.9% reduction in the initial inoculum count.[14]
-
In Vitro Biofilm Eradication
Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Biofilm Formation:
-
Grow biofilms of the test microorganism on a suitable surface (e.g., 96-well plate, Calgary Biofilm Device) in a growth-promoting medium for 24-72 hours.
-
-
Treatment with OP-145:
-
Gently wash the biofilms to remove planktonic cells.
-
Add fresh medium containing serial dilutions of OP-145 to the biofilm-containing wells.
-
Incubate for a defined period (e.g., 24 hours).
-
-
MBEC Determination:
-
After incubation, remove the OP-145 solution and wash the biofilms.
-
Determine the viability of the remaining biofilm cells using methods such as colony-forming unit (CFU) counting after sonication or a metabolic assay (e.g., XTT, resazurin).
-
The MBEC is the lowest concentration of OP-145 that eradicates the biofilm (typically defined as a ≥3-log reduction in CFU).[14][15][16]
-
In Vitro Cytotoxicity
Protocol for Cytotoxicity Assay using Human Keratinocytes (MTT Assay):
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line) in a suitable culture medium until they reach 70-80% confluency.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of OP-145 for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Efficacy in a Murine Wound Infection Model
Protocol for Topical Treatment of an Infected Full-Thickness Wound in Mice:
-
Animal Preparation:
-
Anesthetize the mice (e.g., using isoflurane or a ketamine/xylazine cocktail).
-
Shave the dorsal area and disinfect the skin.
-
-
Wound Creation and Infection:
-
Create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the back of each mouse using a biopsy punch.[17]
-
Inoculate the wound with a clinically relevant pathogen (e.g., MRSA, P. aeruginosa) at a concentration of approximately 10^6 - 10^7 CFU per wound.
-
-
Topical Treatment:
-
After a set period to allow for infection establishment (e.g., 2-24 hours), apply the OP-145 formulation (e.g., 50-100 µL of hydrogel or cream) directly to the wound.
-
Cover the wound with a semi-occlusive dressing.
-
Administer the treatment once or twice daily for a specified duration (e.g., 3-7 days).
-
-
Endpoint Evaluation:
-
Wound Healing: Measure the wound area daily or at the end of the study.
-
Bacterial Load: At the end of the treatment period, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on selective agar plates.
-
Histology: Analyze wound tissue sections for signs of inflammation, re-epithelialization, and collagen deposition.
-
Stability Testing
Protocol for Stability-Indicating HPLC Method for OP-145:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 or 220 nm.
-
Column Temperature: 30-40°C.
-
-
Forced Degradation Studies:
-
Subject OP-145 solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
-
Method Validation:
Visualizations
Signaling Pathway of OP-145
Caption: Proposed mechanism of action of OP-145 on a bacterial cell.
Experimental Workflow for Topical Formulation Development
Caption: General workflow for the development of OP-145 topical formulations.
In Vivo Murine Wound Infection Model Workflow
Caption: Workflow for the in vivo murine wound infection model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical antimicrobial peptide formulations for wound healing: Current developments and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Novel Synthetic Peptides against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide [mdpi.com]
- 14. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ors.org [ors.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Mouse skin wound infection model [bio-protocol.org]
- 18. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent OP-145 as a Potential Therapeutic for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] It has demonstrated significant potential as a therapeutic agent for bacterial infections, particularly those involving drug-resistant strains. OP-145 has shown excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in skin and soft tissue infections, by inhibiting both bacterial growth and biofilm formation.[1][3] These application notes provide a summary of the available data on OP-145 and detailed protocols for its evaluation as a potential topical therapeutic for skin infections.
Mechanism of Action
As a cationic antimicrobial peptide, the proposed mechanism of action for OP-145 involves the disruption of bacterial cell membranes. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell envelope. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death. This mechanism is generally less likely to induce bacterial resistance compared to conventional antibiotics that target specific metabolic pathways.
Data Presentation
In Vitro Antimicrobial Activity of OP-145
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of OP-145 against common skin pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Significant activity against 9 out of 10 clinical isolates | [1][3] |
| Staphylococcus aureus | - | - | |
| Streptococcus pyogenes | - | Data not available | |
| Pseudomonas aeruginosa | - | 1448 | [4] |
Further research is required to establish a comprehensive MIC profile of OP-145 against a wider range of skin and soft tissue infection pathogens.
Cytotoxicity Profile of OP-145
The following table summarizes the available data on the cytotoxic effects of OP-145 on human skin cell lines.
| Cell Line | Cell Type | IC50 (µM) | Comments | Reference |
| HaCaT | Human Keratinocytes | > 25 | No cytotoxic effects observed at concentrations up to 25 µg/mL. | [2] |
| Primary Human Dermal Fibroblasts | Fibroblasts | > 100 | Minimal to no cytotoxicity observed in the presence of serum. | [2] |
| Normal Human Epidermal Keratinocytes (NHEK) | Keratinocytes | Data not available |
The available data suggests that OP-145 has a favorable safety profile with low cytotoxicity to human skin cells at concentrations effective against bacteria.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of OP-145 against relevant bacterial strains, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
OP-145 peptide
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of OP-145 Dilutions:
-
Prepare a stock solution of OP-145 in sterile water or a recommended solvent.
-
Perform serial two-fold dilutions of the OP-145 stock solution in MHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the OP-145 dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of OP-145 that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the evaluation of OP-145 cytotoxicity against human skin cell lines (e.g., HaCaT keratinocytes, primary dermal fibroblasts).
Materials:
-
Human skin cell line (e.g., HaCaT, primary fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
OP-145 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of OP-145 in serum-free culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the diluted peptide solutions.
-
Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of OP-145 that causes 50% inhibition of cell viability) by plotting a dose-response curve.
-
Protocol 3: Murine Model of Staphylococcus aureus Skin Infection
This protocol describes a subcutaneous infection model in mice to evaluate the in vivo efficacy of topically applied OP-145. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
6-8 week old BALB/c or SKH1 hairless mice
-
Staphylococcus aureus (e.g., USA300 MRSA strain)
-
OP-145 formulated for topical application (e.g., in a hydrogel or cream base)
-
Vehicle control (formulation base without OP-145)
-
Anesthetics (e.g., isoflurane)
-
Calipers
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Prepare an inoculum of S. aureus in the mid-logarithmic growth phase, washed and resuspended in sterile PBS to a concentration of approximately 1-2 x 10⁷ CFU/mL.
-
Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), topically apply a defined amount of the OP-145 formulation or the vehicle control to the infection site.
-
Repeat the treatment as required (e.g., once or twice daily) for a specified number of days.
-
Monitor the animals daily for signs of illness and measure the lesion size (length and width) using calipers.
-
-
Analysis:
-
At the end of the study period, euthanize the mice.
-
Aseptically excise the infected skin lesion and a margin of surrounding tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the bacterial load (CFU/gram of tissue).
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
-
Efficacy Evaluation:
-
Compare the bacterial loads and lesion sizes between the OP-145 treated group, the vehicle control group, and any other comparator groups to determine the efficacy of the treatment.
-
Conclusion
OP-145 presents a promising profile as a potential topical antibacterial agent for skin infections, particularly those caused by MRSA. Its mechanism of action, potent in vitro activity, and favorable preliminary safety data warrant further investigation. The protocols provided herein offer a framework for the systematic evaluation of OP-145's efficacy and safety, which is essential for its continued development as a therapeutic candidate. Further studies should focus on generating a comprehensive dataset of its antimicrobial spectrum and cytotoxicity, as well as optimizing its formulation for topical delivery and evaluating its efficacy in various in vivo models of skin infection.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility and aggregation issues with OP-145 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility and aggregation issues associated with the OP-145 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the OP-145 peptide and what are its key properties?
OP-145 is a 24-amino acid, synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is N-terminally acetylated and C-terminally amidated to enhance its stability.[3] The primary sequence is Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2. Given its amino acid composition, rich in basic residues (Lysine and Arginine), OP-145 is a basic peptide. It is typically supplied as a lyophilized white to off-white powder, often as a trifluoroacetate (TFA) salt, which can enhance its solubility in aqueous solutions.[4]
Q2: What is the primary mechanism of action for OP-145?
The principal antimicrobial mechanism of OP-145 is the disruption of bacterial cell membranes.[3] It interacts with the phospholipid bilayer, leading to membrane permeabilization and cell death.[3] Beyond direct antimicrobial activity, as a derivative of the human cathelicidin LL-37, OP-145 may also possess immunomodulatory properties. Cathelicidins are known to modulate host immune responses, in part through interactions with Toll-like Receptors (TLRs).
Q3: I am observing a cloudy solution or visible precipitates after dissolving OP-145. What could be the cause and how can I fix it?
A cloudy or precipitated solution indicates either incomplete dissolution or aggregation of the peptide. This can be caused by several factors including incorrect solvent choice, suboptimal pH, high peptide concentration, or improper mixing technique. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What is the recommended storage condition for lyophilized and reconstituted OP-145?
For long-term stability, lyophilized OP-145 should be stored at -20°C or colder, protected from light and moisture.[4] Once reconstituted in a buffer, the peptide solution is significantly less stable. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[6]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Lyophilized OP-145 Powder
Initial Assessment:
-
Visually inspect the lyophilized powder: Ensure it is a powder and has not become gummy, which could indicate moisture absorption.
-
Review your reconstitution procedure: Compare your current method with the recommended protocol below.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Use Sterile, Nuclease-Free Water as the Initial Solvent: For a first attempt, try to dissolve a small aliquot of OP-145 in high-purity water. | OP-145 is a basic peptide and may be soluble in neutral pH water, especially if supplied as a TFA salt.[4] | A clear solution indicates successful reconstitution. |
| 2 | Employ a Dilute Acidic Solution: If water fails, use a dilute, volatile acid such as 0.1% aqueous acetic acid.[7] | As a basic peptide, OP-145's solubility is enhanced at a lower pH. | The peptide should dissolve to form a clear solution. |
| 3 | Utilize Sonication: Briefly sonicate the peptide solution in a water bath.[2] | Sonication provides energy to break up peptide aggregates and facilitate dissolution. | Increased clarity of the solution. |
| 4 | Gentle Warming: If solubility is still an issue, gently warm the solution to a temperature not exceeding 37°C. | Increased temperature can improve the solubility of some peptides. | The peptide may fully dissolve. |
| 5 | Consider an Organic Solvent for Highly Resistant Cases: For very hydrophobic preparations or if aggregation is severe, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow, stepwise dilution with the desired aqueous buffer. | DMSO is a powerful solvent for many peptides. However, it should be used with caution as it can be incompatible with some cell-based assays and may affect peptide structure. | A clear stock solution that can be diluted for working concentrations. |
Issue 2: Peptide Aggregation in Solution
Initial Assessment:
Aggregation can manifest as visible precipitates, cloudiness (opalescence), or a gel-like consistency. It can occur immediately upon dissolution or over time.
Troubleshooting and Prevention Strategies:
| Strategy | Description | Notes |
| Optimize pH | Maintain the pH of the peptide solution away from its isoelectric point (pI). For the basic OP-145 peptide, a slightly acidic pH (e.g., pH 5-6) is generally recommended for storage in solution to maintain a net positive charge and reduce aggregation.[8] | Avoid strongly basic conditions. |
| Control Peptide Concentration | Prepare stock solutions at the highest practical concentration where the peptide remains soluble and stable. Working solutions should be prepared fresh by diluting the stock. | Higher concentrations can sometimes favor aggregation. |
| Incorporate Gentle Mixing | When dissolving the lyophilized powder or diluting a stock solution, use gentle swirling or inversion. Avoid vigorous vortexing or shaking, which can introduce shear stress and promote aggregation.[9] | Slow and steady mixing is key. |
| Use of Chaotropic Agents | For biophysical studies where the native structure is not critical, denaturing agents like 6 M guanidinium hydrochloride can be used to solubilize aggregated peptides. | These agents are generally not suitable for biological assays as they will denature the peptide and other proteins in the assay.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized OP-145 for In Vitro Antibacterial Assays (e.g., MIC determination)
This protocol is a recommended starting point based on established methods for similar cationic antimicrobial peptides.[6][7]
Materials:
-
Lyophilized OP-145 peptide
-
Sterile, nuclease-free water
-
0.02% acetic acid in sterile, nuclease-free water
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes with sterile, low-retention tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized OP-145 to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of sterile, nuclease-free water to the vial to create a concentrated stock solution. Gently swirl the vial to dissolve the peptide.
-
Acidification (if necessary): If the peptide does not fully dissolve in water, use a solution of 0.02% acetic acid in sterile water as the solvent.[7]
-
Stock Solution Preparation: Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested in the assay. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of OP-145 in 1 mL of the chosen solvent.
-
Sonication (Optional): If needed, sonicate the stock solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm sterile filter that is compatible with your solvent and has low peptide binding properties.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay medium (e.g., Mueller-Hinton Broth for MIC assays) in polypropylene 96-well plates.[6]
Protocol 2: Preparation of OP-145 for Circular Dichroism (CD) Spectroscopy
This protocol is based on a published study that analyzed the secondary structure of OP-145.[5]
Materials:
-
Lyophilized OP-145 peptide
-
HEPES buffer (e.g., 10 mM HEPES, pH 7.4)
-
Sterile, nuclease-free water
-
Spectrophotometer for concentration determination
-
CD Spectrometer
Procedure:
-
Reconstitute OP-145: Prepare a concentrated stock solution of OP-145 by dissolving the lyophilized powder in sterile, nuclease-free water or a small amount of the HEPES buffer.
-
Determine Concentration: Accurately determine the concentration of the OP-145 stock solution using UV absorbance at 280 nm or a suitable peptide quantification assay.
-
Prepare Final Sample: Dilute the OP-145 stock solution in the HEPES buffer to the desired final concentration for CD analysis (e.g., 200 µM as a starting point).[5]
-
Equilibrate: Allow the sample to equilibrate at the desired temperature before measurement.
-
Acquire CD Spectra: Collect the CD spectra according to the instrument's operating instructions, typically in the far-UV region (e.g., 190-260 nm) to analyze the peptide's secondary structure.
Data Presentation
Table 1: Recommended Solvents for OP-145 Reconstitution
| Solvent | pH | Use Case | Notes |
| Sterile, Nuclease-Free Water | ~7.0 | Initial attempt for general use | Successful dissolution depends on the presence of counter-ions like TFA. |
| 0.1% Acetic Acid | Acidic | For basic peptides like OP-145 that are difficult to dissolve in water | Volatile and can be removed by lyophilization if needed. |
| 10 mM HEPES Buffer | 7.4 | Biophysical studies (e.g., Circular Dichroism) | Has been successfully used in published studies with OP-145.[5] |
| 10 mM Sodium Phosphate (NaPi) Buffer | 7.0 | Antimicrobial activity assays | Used in studies evaluating the lethal concentration of OP-145. |
| DMSO (Dimethyl sulfoxide) | N/A | For highly aggregated or hydrophobic preparations | Use minimal volume to dissolve, then slowly dilute with aqueous buffer. Check for compatibility with downstream assays. |
Visualizations
OP-145 Reconstitution Workflow
Caption: A step-by-step workflow for the reconstitution of OP-145 peptide.
Potential Immunomodulatory Signaling of OP-145
As a derivative of LL-37, OP-145 may modulate host immune responses. The following diagram illustrates a potential signaling pathway based on the known interactions of cathelicidins with Toll-like Receptors.
Caption: Potential modulation of the TLR4 signaling pathway by OP-145.
References
- 1. mdpi.com [mdpi.com]
- 2. Aggregation State of Synergistic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human cationic host defense peptide LL-37 mediates contrasting effects on apoptotic pathways in different primary cells of the innate immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing "Antibacterial agent 145" dosage for effective biofilm eradication
Technical Support Center: Antibacterial Agent 145
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of Agent 145 for effective biofilm eradication.
Mechanism of Action
Frequently Asked Questions (FAQs)
Q1: Why are my biofilm eradication results with Agent 145 inconsistent?
A1: Inconsistent results can stem from several factors:
-
Biofilm Age and Maturity: The tolerance of biofilms to antimicrobial agents can increase significantly with age.[4] Ensure your biofilm growth time is standardized across all experiments (e.g., 24, 48, or 72 hours).
-
Inoculum Viability: Use a fresh bacterial culture in the exponential growth phase to ensure a consistent and healthy starting population for biofilm formation.
-
Washing Steps: Inconsistent removal of planktonic (free-floating) cells before applying Agent 145 can skew results.[5] Standardize the number of washes and the gentleness of the aspiration/washing technique.
-
Agent 145 Preparation: Prepare fresh solutions of Agent 145 for each experiment, as its stability in solution may vary. Ensure it is fully dissolved in the appropriate solvent and then diluted in the assay medium.
Q2: I'm observing biofilm enhancement at sub-inhibitory concentrations of Agent 145. Is this expected?
A2: Yes, this phenomenon can occur. Sub-inhibitory or sub-lethal concentrations of some antibacterial agents can paradoxically induce biofilm formation as a bacterial stress response.[6][7] It is critical to perform a full dose-response analysis to identify the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) to avoid this effect.[8]
Q3: How do I differentiate between the MBIC and MBEC for Agent 145?
A3:
-
MBIC (Minimum Biofilm Inhibitory Concentration): This is the lowest concentration of Agent 145 that prevents the formation of a new biofilm. The agent is added at the same time as the bacterial inoculum.
-
MBEC (Minimum Biofilm Eradication Concentration): This is the lowest concentration of Agent 145 required to eradicate a pre-formed biofilm.[9][10][11] The biofilm is grown first, and then exposed to the agent. The MBEC value is typically much higher than the MBIC and the planktonic MIC (Minimum Inhibitory Concentration).[12]
Q4: Can Agent 145 be used in combination with other antibiotics?
A4: Combination therapy is a promising strategy. Agent 145, by disrupting the biofilm structure, may increase the penetration and efficacy of conventional antibiotics. We recommend performing synergy testing, such as a checkerboard assay adapted for biofilms, to determine if the combination results in synergistic, additive, or antagonistic effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in MBEC assay. | 1. Uneven biofilm formation across the plate. 2. Incomplete removal of planktonic cells. 3. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure thorough mixing of the initial inoculum. Use a plate shaker for incubation if available. 2. Standardize your PBS washing steps.[5] 3. Fill the outer wells of the plate with sterile water or PBS and do not use them for experimental data. |
| No biofilm eradication observed, even at high concentrations. | 1. The biofilm is highly mature and resistant. 2. Agent 145 has degraded. 3. The bacterial strain has inherent resistance. | 1. Test Agent 145 on younger biofilms (e.g., 24h). Consider increasing the incubation time with the agent. 2. Prepare fresh stock solutions of Agent 145 for each experiment. 3. Verify the susceptibility of the planktonic form of your strain to Agent 145 (determine MIC). |
| Crystal Violet (CV) staining is faint or inconsistent. | 1. Insufficient biofilm formation. 2. Over-washing, leading to biofilm detachment. 3. Incomplete destaining with solvent (e.g., ethanol/acetone). | 1. Increase the initial inoculum density or extend the biofilm growth period. Ensure the growth medium is appropriate. 2. Wash gently by submerging the plate in a basin of distilled water rather than using direct pipette streams. 3. Ensure the destaining solvent is added to all wells and incubated for a sufficient time (15-30 min) with gentle agitation before reading absorbance.[11] |
| Calculated MBEC is higher than the solubility limit of Agent 145. | 1. The agent has precipitated out of the solution at high concentrations. 2. The biofilm is extremely resistant. | 1. Use a co-solvent (e.g., DMSO) at a non-toxic concentration to improve solubility. Always include a solvent control in your experiment. 2. Consider combination therapy or using Agent 145 to disrupt the biofilm before applying a second bactericidal agent. |
Data Presentation: Efficacy of Agent 145
The following tables summarize typical data obtained during the evaluation of this compound against a reference bacterial strain.
Table 1: Comparative Efficacy of Agent 145 (24h Treatment)
| Metric | Pseudomonas aeruginosa | Staphylococcus aureus |
| MIC (Planktonic) | 8 µg/mL | 16 µg/mL |
| MBIC₅₀ (Biofilm Prevention) | 32 µg/mL | 64 µg/mL |
| MBEC₅₀ (24h Biofilm Eradication) | 256 µg/mL | 512 µg/mL |
| MBEC₉₀ (24h Biofilm Eradication) | 1024 µg/mL | >2048 µg/mL |
Table 2: Dose-Response for Eradication of a 48h P. aeruginosa Biofilm
| Agent 145 Conc. (µg/mL) | Mean % Biofilm Eradication | Standard Deviation |
| 0 (Control) | 0% | ± 4.5% |
| 64 | 15.2% | ± 5.1% |
| 128 | 38.6% | ± 6.3% |
| 256 | 55.1% | ± 7.8% |
| 512 | 81.4% | ± 5.9% |
| 1024 | 92.3% | ± 4.2% |
| 2048 | 98.7% | ± 1.9% |
Experimental Protocols & Visualizations
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the concentration of Agent 145 needed to eradicate a pre-formed biofilm.[4][5][9]
Methodology:
-
Inoculum Preparation: Culture bacteria overnight in Tryptic Soy Broth (TSB). Dilute the culture to ~1x10⁶ CFU/mL in fresh TSB.
-
Biofilm Formation: Dispense 150 µL of the bacterial suspension into the wells of a 96-well tissue culture plate. Place a 96-peg lid onto the plate. Incubate for 24-48 hours at 37°C on a rocking platform to allow biofilms to form on the pegs.
-
Planktonic Cell Removal: Gently remove the peg lid and rinse it by submerging it twice in a trough containing sterile Phosphate-Buffered Saline (PBS) to remove any non-adherent planktonic cells.
-
Agent Exposure: Prepare a separate 96-well plate with two-fold serial dilutions of Agent 145 in fresh TSB (e.g., from 2048 µg/mL down to 2 µg/mL). Include growth control (no agent) and sterility control (no bacteria) wells. Transfer the peg lid with the established biofilms into this challenge plate. Incubate for 24 hours at 37°C.
-
Biofilm Recovery: After exposure, rinse the peg lid again in PBS as in step 3. Place the peg lid into a new 96-well plate containing 150 µL of sterile recovery broth (e.g., TSB with a neutralizer if necessary).
-
Dislodging Biofilm: Place the recovery plate with the peg lid in an ultrasonic water bath for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the recovery broth.
-
Quantification: Remove the peg lid. Cover the recovery plate and incubate for 24 hours at 37°C. Measure the optical density (OD) at 600nm. The MBEC is the lowest concentration of Agent 145 that results in no turbidity (OD < 0.1), indicating biofilm eradication.[5]
Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Signaling Pathway: Mechanism of Action of Agent 145
Troubleshooting Logic for High MBEC Values
Use this decision tree to troubleshoot experiments where the observed MBEC is unexpectedly high.
Caption: Decision tree for troubleshooting unexpectedly high MBEC results.
References
- 1. mdpi.com [mdpi.com]
- 2. Communication is the key: biofilms, quorum sensing, formation and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. innovotech.ca [innovotech.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Sub-Optimal Treatment of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 10. Minimum biofilm eradication concentration. [bio-protocol.org]
- 11. Minimum biofilm eradication concentration (MBEC) [bio-protocol.org]
- 12. Challenges of antibiotic resistance biofilms and potential combating strategies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing challenges in the delivery of "Antibacterial agent 145" to infection sites
Welcome to the technical support center for "Antibacterial agent 145." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of this agent to infection sites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our in vivo models, despite promising in vitro MIC values. What are the potential causes?
A1: This is a common challenge in antibacterial drug development. Several factors can contribute to a discrepancy between in vitro and in vivo efficacy. These include:
-
Poor Solubility: this compound is known to have low aqueous solubility, which can lead to poor bioavailability and low concentrations at the infection site.
-
Instability: The agent may be unstable in biological fluids, leading to degradation before it can reach the target bacteria.
-
Off-Target Toxicity: The agent might be causing toxicity to host cells, limiting the achievable therapeutic dose.
-
Biofilm Penetration: If the infection involves a biofilm, the agent may not be able to effectively penetrate the extracellular polymeric substance (EPS) matrix to reach the bacteria within.
Q2: How can we improve the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of hydrophobic drugs like this compound. Two common and effective methods are solid dispersions and nanoparticle-based formulations. These techniques can significantly increase the aqueous solubility and dissolution rate of the agent. For example, formulating a similar poorly soluble antibiotic, roxithromycin, as a solid dispersion has been shown to increase its solubility by more than 10-fold[1].
Q3: What strategies can be used to improve the in vivo stability and circulation time of this compound?
A3: Encapsulating this compound in liposomal formulations is a highly effective strategy to protect it from degradation in the bloodstream and prolong its circulation half-life. This allows for sustained release and accumulation at the infection site. Studies with antibiotics like vancomycin have demonstrated that liposomal formulations can significantly extend their in vivo half-life[2][3].
Q4: Our experiments indicate that this compound is exhibiting off-target cytotoxicity. How can we mitigate this?
A4: Targeted delivery systems are crucial for reducing off-target effects. By encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, and functionalizing their surface with ligands that bind to specific receptors on bacterial cells, you can increase the agent's concentration at the infection site while minimizing exposure to healthy host tissues[4][5]. This targeted approach can significantly reduce the required effective dose and associated cytotoxicity.
Q5: We are working with a biofilm-forming bacterial strain. How can we enhance the penetration of this compound into the biofilm?
A5: Overcoming the biofilm barrier is a significant challenge. Combination therapy is a promising approach. Using this compound in conjunction with a biofilm-disrupting agent can enhance its penetration. Additionally, nanoparticle-based delivery systems can be designed to penetrate the biofilm matrix more effectively than the free drug.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing stock solutions at desired concentrations.
-
Precipitation of the agent in aqueous buffers or cell culture media.
-
Low and inconsistent bioavailability in animal models.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor solubility.
Issue 2: Suboptimal In Vivo Efficacy Despite Good In Vitro Activity
Symptoms:
-
High MIC and MBC values in vitro, but poor therapeutic outcome in animal infection models.
-
Rapid clearance of the agent from the bloodstream.
Troubleshooting Decision Tree:
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Biomarker Quantification Studies on Vancomycin-Loaded PEGylated Liposomes and Its Potential to Reduce Vancomycin-Induced Kidney Injury: A Rat Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing off-target drug accumulation by exploiting a type-III interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted nanoparticle delivery overcomes off-target immunostimulatory effects of oligonucleotides and improves therapeutic efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in OP-145 antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OP-145 antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is OP-145 and what is its mechanism of action?
A1: OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1] Its primary mechanism of action is the disruption of the bacterial cell membrane.[2] As a cationic peptide, OP-145 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2]
Q2: What is the spectrum of activity for OP-145?
A2: OP-145 has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has shown particular efficacy against multi-drug resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Studies have also indicated its effectiveness against Pseudomonas aeruginosa and Escherichia coli.[4][5]
Q3: Does OP-145 have anti-biofilm activity?
A3: Yes, OP-145 has been shown to be effective in both preventing the formation of and eradicating existing bacterial biofilms.[1][6] This is a significant advantage, as biofilms are notoriously resistant to conventional antibiotics.
Q4: Can components of biological fluids, like serum, affect OP-145 activity?
A4: Yes, the antimicrobial activity of OP-145 can be reduced in the presence of human plasma and other biological fluids.[7] This is a common challenge with antimicrobial peptides, as they can be susceptible to proteolytic degradation or binding to serum proteins, which reduces their effective concentration.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent or unexpected results in your OP-145 antimicrobial assays.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Peptide Adsorption to Labware. Cationic peptides like OP-145 can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration of the peptide in solution.
-
Solution: Use low-binding polypropylene plates for your assays.
-
-
Possible Cause 2: Inappropriate Inoculum Size. A bacterial inoculum that is too high can overwhelm the antimicrobial peptide, leading to artificially high MIC values.
-
Solution: Ensure your bacterial inoculum is standardized, typically to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then diluted to the final desired concentration for the assay.
-
-
Possible Cause 3: Media Composition. The pH and ionic strength of the culture medium can influence the activity of antimicrobial peptides.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for standardized antimicrobial susceptibility testing. Be aware that high salt concentrations can interfere with the electrostatic interaction between OP-145 and the bacterial membrane.
-
Problem 2: Variability in results between experimental repeats.
-
Possible Cause 1: Inconsistent Peptide Preparation. Improper storage or handling of the OP-145 stock solution can lead to degradation.
-
Solution: Store OP-145 as recommended by the manufacturer, typically lyophilized at -20°C or in a concentrated stock solution at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a single, well-mixed stock.
-
-
Possible Cause 2: Variation in Bacterial Growth Phase. Bacteria in different growth phases can exhibit varying susceptibility to antimicrobial agents.
-
Solution: Always use bacteria from the mid-logarithmic growth phase for your assays to ensure consistency.
-
-
Possible Cause 3: Contamination. Contamination of your bacterial cultures will lead to unreliable results.
-
Solution: Regularly check the purity of your bacterial cultures using streak plates and Gram staining.
-
Problem 3: Reduced or no activity in the presence of biological fluids (e.g., serum).
-
Possible Cause 1: Proteolytic Degradation. Serum contains proteases that can degrade antimicrobial peptides.
-
Solution: While difficult to completely avoid in in vitro assays with serum, be aware of this limitation. For mechanistic studies, consider using heat-inactivated serum to reduce protease activity.
-
-
Possible Cause 2: Sequestration by Serum Proteins. OP-145 can bind to serum proteins, reducing its bioavailability.
-
Solution: This is an inherent property of the interaction. When interpreting results from assays containing serum, it is important to consider that the effective concentration of free OP-145 is lower than the total concentration added.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of OP-145 against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA (9 clinical isolates) | Significant activity | [1] |
| Staphylococcus aureus | JAR060131 | ~1.6 µM (LC99.9) | [7] |
| Escherichia coli | ATCC 25922 | 6.4 µM (MIC) | [4] |
| Pseudomonas aeruginosa | - | Not specified | [8] |
Note: This table is a summary of available data. MIC values can vary depending on the specific strain and the assay conditions.
Table 2: Quantitative Anti-Biofilm Activity of OP-145
| Bacterial Species | Condition | OP-145 Concentration | Biofilm Reduction | Reference |
| Staphylococcus aureus (MRSA) | Eradication | Not specified | Significant decrease in counts after 24h | [1] |
| Staphylococcus aureus | Inhibition | 0 - 12.8 µM | Dose-dependent inhibition | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of OP-145.
Materials:
-
OP-145 stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare OP-145 Dilutions:
-
Perform a serial two-fold dilution of the OP-145 stock solution in MHB across the wells of the polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the OP-145 dilutions.
-
Include a positive control (bacteria in MHB without OP-145) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of OP-145 at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 2: Time-Kill Kinetics Assay
This protocol is used to assess the rate at which OP-145 kills a bacterial population over time.
Materials:
-
OP-145 stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar plates
-
Incubator
-
Colony counter
Procedure:
-
Prepare Cultures:
-
Prepare a bacterial suspension in MHB at a concentration of approximately 1 x 10^6 CFU/mL.
-
Prepare tubes containing MHB with different concentrations of OP-145 (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without OP-145.
-
-
Initiate Assay:
-
Add the bacterial suspension to each of the tubes containing OP-145 and the control tube.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Forming Unit (CFU) Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each OP-145 concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Mandatory Visualizations
Caption: Mechanism of OP-145 action on bacterial membranes.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Challenges and solutions in scaling up "Antibacterial agent 145" synthesis
Technical Support Center: Antibacterial Agent 145 Synthesis Scale-Up
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the Step 1 condensation reaction when moving from a 5L lab reactor to a 100L pilot plant reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common issue often linked to mass and heat transfer limitations.[1][2][3] In larger vessels, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1] For an exothermic reaction like the Step 1 condensation, this can lead to localized "hot spots" where the temperature is higher than the set point. These hot spots can cause thermal degradation of the product or promote the formation of side products (e.g., Impurity X), thus reducing the overall yield. Additionally, mixing is often less efficient at larger scales, which can result in localized areas of high reagent concentration, further encouraging side reactions.[1][4][5]
Q2: Our final product, this compound, shows a new impurity on the HPLC analysis that was not present in our lab-scale batches. Why is this happening?
A2: The appearance of new impurities on scale-up can be attributed to several factors.[5] Longer reaction or processing times at a larger scale can lead to the formation of degradation products that were not observed in shorter lab-scale runs.[5] Inefficient heat transfer can also be a cause, as elevated temperatures might activate alternative reaction pathways.[1][6] Furthermore, the materials of construction of the larger reactor (e.g., different grades of stainless steel vs. glass in the lab) could have catalytic effects. It is also important to consider the source and quality of raw materials, as larger quantities may come from different batches with slightly different impurity profiles.
Q3: The crystallization of our final product is resulting in very fine particles that are difficult to filter at the pilot scale. How can we improve the particle size?
A3: Difficulty in filtration is often due to a small particle size, which can be a consequence of rapid nucleation during crystallization.[7][8] When scaling up, achieving the same controlled cooling rate as in the lab is challenging.[8][9] If the solution is cooled too quickly, it can lead to rapid supersaturation and the formation of many small crystals. To address this, consider the following:
-
Slower Cooling Rate: Program a slower, linear cooling profile for the crystallization process.
-
Seeding: Introduce a small quantity of pre-existing crystals of this compound at a specific temperature to promote controlled crystal growth on these seeds rather than spontaneous nucleation.[8]
-
Anti-Solvent Addition Rate: If using an anti-solvent crystallization method, the rate of addition is critical. A slower, controlled addition rate can promote the growth of larger crystals.
Q4: We are experiencing issues with thermal runaway during the initial phase of the Step 1 condensation. What safety measures should be implemented?
A4: Thermal runaway is a critical safety hazard that occurs when an exothermic reaction generates heat faster than it can be removed.[6] This is a significant concern during scale-up due to the reduced surface-area-to-volume ratio of larger reactors.[1] To mitigate this risk:
-
Control Reagent Addition: Add the more reactive reagent (Reagent B) slowly over time, rather than all at once. The addition rate should be tied to the reactor's cooling capacity to ensure the temperature does not exceed the desired setpoint.[1]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately measure the heat of reaction and determine the maximum heat release rate.[2] This data is essential for ensuring the pilot plant reactor's cooling system is adequate.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass.
-
Emergency Quenching: Have a pre-defined and tested emergency quenching procedure in place. This may involve adding a cold, inert liquid to quickly stop the reaction and absorb the excess heat.
Troubleshooting Guide: Low Purity of Final Product
This guide provides a systematic approach to diagnosing and resolving issues related to low purity of this compound after scale-up.
Issue: The purity of the isolated this compound is below the target of 99.5%, with increased levels of Impurity X and/or unreacted Intermediate 144.
Step 1: Identify the Primary Impurity.
-
Question: Is the main contaminant Impurity X or unreacted Intermediate 144?
-
If Impurity X: Proceed to the "Troubleshooting Impurity X Formation" section.
-
If Intermediate 144: Proceed to the "Troubleshooting Incomplete Conversion" section.
-
Step 2: Analyze Process Data.
-
Question: Compare the temperature profiles, addition rates, and mixing speeds between the lab-scale and pilot-scale runs. Are there any significant deviations?
-
Yes: Deviations in temperature or addition rates are strong indicators of poor process control at scale.[1]
-
No: If process parameters appear identical, consider issues with crystallization and purification.
-
Troubleshooting Impurity X Formation
-
Problem: High levels of Impurity X suggest that the side reaction is more prevalent at a larger scale. This is typically caused by poor temperature and concentration control.[1][5]
-
Solution 1 (Improve Heat Transfer):
-
Action: Lower the initial batch temperature before starting the addition of Reagent B. This provides a larger buffer for the exotherm.
-
Action: Reduce the addition rate of Reagent B to ensure the cooling system can keep up with the heat generation.[1]
-
-
Solution 2 (Improve Mixing):
-
Action: Increase the agitation speed to improve bulk mixing and prevent localized high concentrations of Reagent B.
-
Action: If possible, introduce Reagent B below the surface of the reaction mixture, close to the impeller, to ensure rapid dispersion.
-
Troubleshooting Incomplete Conversion
-
Problem: High levels of unreacted Intermediate 144 indicate that the Step 2 cyclization reaction did not go to completion.
-
Solution 1 (Check Reaction Time and Temperature):
-
Action: The overall processing time in a larger plant is often longer.[5] Confirm that the reaction was held at the target temperature for the required duration after all reagents were mixed.
-
Action: Take in-process control (IPC) samples to monitor the reaction progress and ensure it has reached completion before beginning the work-up.
-
-
Solution 2 (Catalyst Activity):
-
Action: Ensure the catalyst (Catalyst C) is fully dissolved and active. In a larger volume, catalyst dissolution may be slower.
-
Action: Evaluate the catalyst loading. A slight increase may be necessary at a larger scale to account for potential deactivation or mixing inefficiencies.
-
Data Presentation
Table 1: Comparison of Process Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (5L) | Pilot Scale (100L) - Initial Run | Pilot Scale (100L) - Optimized Run |
| Step 1: Condensation | |||
| Reaction Volume | 4.0 L | 80 L | 80 L |
| Reagent B Addition Time | 30 min | 30 min | 120 min |
| Max. Internal Temp. | 65°C | 78°C | 66°C |
| Yield of Intermediate 144 | 92% | 81% | 91% |
| Purity of Intermediate 144 | 98% | 91% (High Impurity X) | 97.5% |
| Step 2: Cyclization & Crystallization | |||
| Cooling Time | 2 hours | 2 hours | 4 hours (with seeding) |
| Final Product Yield | 88% | 85% | 87% |
| Final Product Purity | 99.7% | 98.0% | 99.6% |
| Particle Size | ~150 µm | ~40 µm | ~140 µm |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Step 1: Condensation to form Intermediate 144
-
Charge a 1L round-bottom flask with Precursor A (100 g) and Toluene (500 mL).
-
Begin stirring and heat the mixture to 60°C.
-
Prepare a solution of Reagent B (80 g) in Toluene (100 mL).
-
Add the Reagent B solution dropwise to the flask over 30 minutes, maintaining the internal temperature below 65°C using a water bath.
-
After the addition is complete, stir the reaction mixture at 65°C for 2 hours.
-
Monitor the reaction by HPLC until Precursor A is <1%.
-
Cool the mixture to room temperature. Wash with 200 mL of water, and then 200 mL of brine.
-
Concentrate the organic layer under reduced pressure to obtain crude Intermediate 144 as an oil.
Step 2: Cyclization and Purification of this compound
-
Dissolve the crude Intermediate 144 in Ethanol (600 mL).
-
Add Catalyst C (5 g) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitor the reaction by HPLC until Intermediate 144 is <0.5%.
-
Cool the mixture to 60°C and filter to remove the catalyst.
-
Initiate cooling crystallization by slowly cooling the filtrate to 5°C over 2 hours.
-
Hold at 5°C for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (100 mL).
-
Dry the solid in a vacuum oven at 40°C to a constant weight to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Retention Times (Approx.): Precursor A (3.5 min), Intermediate 144 (8.2 min), Impurity X (9.1 min), this compound (10.5 min).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General workflow for scaling up chemical synthesis.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Scale-up of Chemical Process [appluslaboratories.com]
- 4. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 5. sdlookchem.com [sdlookchem.com]
- 6. icheme.org [icheme.org]
- 7. syrris.com [syrris.com]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 9. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
Technical Support Center: OP-145 Clinical Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on navigating the clinical development of OP-145, a synthetic antimicrobial peptide for the treatment of chronic suppurative otitis media (CSOM).
Frequently Asked Questions (FAQs)
Regulatory Affairs
Q1: What are the key regulatory considerations for a synthetic peptide like OP-145?
A1: Synthetic peptides occupy a regulatory space between small molecules and biologics. Key considerations include demonstrating the purity, stability, and consistency of the manufacturing process. Regulatory agencies like the FDA and EMA have specific guidelines for synthetic peptides which should be consulted.[1][2] The chemistry, manufacturing, and controls (CMC) section of the regulatory submission is critical and must thoroughly characterize the active pharmaceutical ingredient (API) and the final drug product.
Q2: What are the common regulatory hurdles in the development of a novel topical antimicrobial for otic use?
A2: For topical otic drugs, regulatory agencies are particularly focused on local safety and tolerability. Potential hurdles include demonstrating a lack of ototoxicity, ensuring the formulation is stable and delivers the drug effectively to the site of infection, and designing clinical trials with appropriate endpoints to show efficacy.[3][4] For antimicrobials, demonstrating a clear clinical benefit over existing treatments and addressing the potential for antimicrobial resistance are also key.
Q3: What information is required in an Investigational New Drug (IND) application for a Phase I/II trial of OP-145?
A3: An IND application for OP-145 would require comprehensive preclinical data, including pharmacology and toxicology studies. This includes data on the mechanism of action, in vitro and in vivo efficacy against relevant pathogens, and safety data from relevant animal models.[5] Detailed information on the manufacturing process, product stability, and the clinical trial protocol are also required.
Clinical Trial Operations
Q4: What are the primary safety and efficacy endpoints for a clinical trial of OP-145 in CSOM?
A4: The primary safety endpoints typically include the incidence and severity of adverse events, local tolerability at the application site, and results from audiometry to monitor for any potential ototoxicity.[6][7] The primary efficacy endpoint is often a composite measure of clinical cure, which may include the cessation of otorrhea and improvement in the appearance of the middle ear mucosa as observed by otoscopy.[6][7]
Q5: How is the clinical response to OP-145 assessed in patients with CSOM?
A5: Clinical response is typically assessed through a combination of methods. Otoscopic examinations are performed at baseline and various follow-up time points to visually assess the middle ear mucosa for signs of inflammation and infection.[6][7] Microbiological swabs of the middle ear may be taken to determine the eradication of the causative pathogens.[6] Patient-reported outcomes, such as changes in quality of life, are also important secondary endpoints.[6]
Troubleshooting Guides
Preclinical & Bioanalytical Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | Inconsistent bacterial inoculum size. Degradation of OP-145 in the assay medium. | Standardize the bacterial suspension to a specific McFarland standard. Prepare fresh solutions of OP-145 for each experiment and consider the use of protease inhibitors if degradation is suspected. |
| Poor recovery of OP-145 from biological matrices (e.g., ear fluid). | Non-specific binding of the peptide to labware. Inefficient extraction method. | Use low-protein-binding tubes and pipette tips. Optimize the extraction protocol by testing different solvents and pH conditions. |
Clinical Site Operations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in patient recruitment for CSOM trials. | Strict inclusion/exclusion criteria. Low disease awareness in the target population. | Review and justify the stringency of the eligibility criteria. Engage with otolaryngology clinics and patient advocacy groups to raise awareness about the trial. |
| Inconsistent administration of ototopical drops by patients. | Lack of clear instructions. Physical difficulty in self-administering ear drops. | Provide patients with detailed, illustrated instructions and consider a demonstration at the clinic. Suggest that a family member or caregiver assist with the administration if possible. |
Quantitative Data Summary
Phase IIa Clinical Trial Efficacy Results for OP-145 in CSOM
| Outcome Measure | OP-145 (0.5 mg/ml) | Placebo |
| Number of Subjects | 17 | 17 |
| Treatment Success Rate | 47% | 6% |
Treatment success was defined as a composite of clinical improvements observed via otoscopy.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of OP-145 that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
A clinical isolate of Pseudomonas aeruginosa from a patient with CSOM is cultured overnight on appropriate agar plates.
-
A bacterial suspension is prepared in Mueller-Hinton broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
A stock solution of OP-145 is serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of OP-145 at which there is no visible growth of bacteria.
Visualizations
Signaling Pathways & Workflows
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. CVM GFI #38 Guideline for Effectiveness Evaluation of Topical/Otic Animal Drugs | FDA [fda.gov]
- 4. Topical treatment for otorrhea: issues and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISRCTN [isrctn.com]
- 7. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: OP-145 and SAAP-148 Against Escherichia coli
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial peptides OP-145 and SAAP-148, focusing on their efficacy against the gram-negative bacterium Escherichia coli. Both peptides are 24-mer derivatives of the human cathelicidin LL-37 and have demonstrated significant antimicrobial properties.[1][2] This analysis is supported by experimental data on their bactericidal activity and distinct mechanisms of action.
Quantitative Performance Analysis
The bactericidal efficacy of OP-145 and SAAP-148 against E. coli has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC) and 99.9% lethal concentrations (LC99.9%). The data, summarized below, indicates that SAAP-148 is generally more potent against E. coli than OP-145, requiring lower concentrations to achieve the same level of bacterial killing.[3][4]
| Peptide | Strain | Condition | MIC (µM) | LC99.9% (µM) | Reference |
| SAAP-148 | E. coli ATCC 25992 | - | 0.4 - 1.6 | - | [1] |
| E. coli K12 | - | 0.4 - 1.6 | - | [1] | |
| E. coli | NaPi buffer, 1x10^6 CFU/mL | - | 1.6 | [3][4] | |
| E. coli | Hepes buffer, 1x10^7 CFU/mL | - | 3.2 | [3] | |
| E. coli | - | 3.13 - 50 | - | [5] | |
| OP-145 | E. coli ATCC 25992 | - | 1.6 - 6.4 | - | [1] |
| E. coli K12 | - | 1.6 - 6.4 | - | [1] | |
| E. coli | NaPi buffer, 1x10^6 CFU/mL | - | 6.4 | [3][4] | |
| E. coli | Hepes buffer, 1x10^7 CFU/mL | - | 25.6 | [3] |
Mechanism of Action: A Tale of Two Peptides
While both OP-145 and SAAP-148 target the bacterial membrane, their modes of action exhibit notable differences. Both peptides initiate their attack by electrostatically binding to the negatively charged surface of the E. coli outer membrane.[2][4] Following this initial interaction, they disrupt the cytoplasmic membrane. However, the degree of membrane permeabilization does not directly correlate with their bactericidal potency.[1][2]
SAAP-148 is a potent membrane permeabilizer, causing significant disruption to the bacterial cell membrane.[2] Molecular dynamics simulations suggest that SAAP-148 stabilizes its helical structure upon interacting with bacterial-like membranes and is thought to act via a carpet-like mechanism, where the peptide accumulates on the membrane surface, leading to its eventual collapse.[6][7]
OP-145 , in contrast, exhibits limited membrane permeabilization at concentrations that are effective for killing E. coli.[1][2] Its primary mechanism of action is believed to be the depolarization of the cytoplasmic membrane and the disruption of lipid packing, which ultimately compromises the integrity and function of the bacterial cell barrier.[1][8] Interestingly, the antimicrobial activity of both peptides appears to be largely independent of the lipopolysaccharide (LPS) phenotype of the E. coli strain.[1][9]
Caption: Comparative signaling pathways of SAAP-148 and OP-145 against E. coli.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of OP-145 and SAAP-148.
Bacterial Strains and Peptides
-
Bacterial Strains: E. coli strains such as ATCC 25992 and K12 are commonly used.[1] Strains with varying LPS phenotypes (smooth, rough, and deep-rough) can be employed to investigate LPS-independent mechanisms.[2]
-
Peptides: Lyophilized OP-145 and SAAP-148 are dissolved in a suitable solvent, such as sterile water or buffer, to create stock solutions.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: E. coli is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Peptide Dilution: A two-fold serial dilution of each peptide is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[5]
Bactericidal Activity Assay (Time-Kill Kinetics)
-
Bacterial Suspension: A mid-logarithmic phase culture of E. coli is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable buffer (e.g., NaPi or Hepes).
-
Peptide Exposure: Bacteria are exposed to various concentrations of OP-145 and SAAP-148 (typically at sub-MIC, MIC, and supra-MIC levels).
-
Time-Course Sampling: Aliquots are taken at different time intervals (e.g., 5, 10, 20 minutes).[1]
-
Plating and Incubation: The samples are serially diluted, plated on agar plates, and incubated at 37°C for 24 hours.
-
CFU Counting: The number of surviving bacterial colonies is counted to determine the percentage of killing over time.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 [mdpi.com]
- 5. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 | Semantic Scholar [semanticscholar.org]
- 9. doaj.org [doaj.org]
Assessing the Resistance Development Potential of Bacteria to "Antibacterial agent 145"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents with a low potential for resistance development is therefore a critical area of research. This guide provides a comparative assessment of the resistance development potential of "Antibacterial agent 145" (OP-145), a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. This analysis is based on available experimental data and is intended to inform researchers, scientists, and drug development professionals.
Introduction to this compound (OP-145)
OP-145 is a promising synthetic antimicrobial peptide that has demonstrated significant activity against multi-drug resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a derivative of the human cathelicidin LL-37, it belongs to a class of molecules that are key components of the innate immune system.[1] Its mechanism of action, like other antimicrobial peptides, is primarily believed to involve the disruption of bacterial cell membranes.
Mechanisms of Bacterial Resistance to Antimicrobial Peptides
Bacteria can develop resistance to antimicrobial peptides through various intrinsic and acquired mechanisms. Understanding these pathways is crucial for assessing the long-term viability of any new antibacterial agent.
Common resistance strategies include:
-
Alteration of the Cell Envelope: Bacteria can modify the net charge of their cell surface to repel cationic antimicrobial peptides. This is often achieved by altering teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) in Gram-negative bacteria.
-
Efflux Pumps: Bacteria can actively pump the antimicrobial agent out of the cell before it can reach its target.
-
Proteolytic Degradation: Bacteria may produce proteases that degrade the antimicrobial peptide, rendering it inactive.
-
Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing the antimicrobial peptide from reaching the bacterial cells.
Caption: General mechanisms of bacterial resistance to antimicrobial peptides.
Experimental Assessment of Resistance Development
Several in vitro methods are employed to evaluate the potential for bacteria to develop resistance to a new antimicrobial agent. These experiments provide crucial data for comparing the long-term efficacy of different compounds.
Serial Passage (Multi-step Resistance) Studies
This method assesses the potential for resistance to develop over time through gradual exposure to an antimicrobial agent.
Experimental Protocol:
-
Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the antimicrobial agent against the test bacterium is determined using standard broth microdilution or agar dilution methods.
-
Sub-inhibitory Exposure: A bacterial culture is grown in the presence of a sub-inhibitory concentration (typically 0.5 x MIC) of the antimicrobial agent for a defined period (e.g., 24 hours).
-
Serial Passaging: A small volume of the culture from the highest concentration that permits growth is transferred to a fresh medium containing a two-fold serial dilution of the antimicrobial agent.
-
Iteration: This process is repeated for a specified number of passages (e.g., 20-30 days).
-
MIC Monitoring: The MIC is determined at regular intervals throughout the passaging experiment to monitor for any increase in resistance.
-
Stability of Resistance: After the final passage, the resistant isolate is cultured in an antibiotic-free medium for several passages to determine if the resistance phenotype is stable.
Caption: Workflow for a serial passage experiment to assess resistance development.
Spontaneous Mutation Frequency (Single-step Resistance) Studies
This assay determines the frequency at which resistant mutants arise in a bacterial population upon a single exposure to a high concentration of the antimicrobial agent.
Experimental Protocol:
-
Bacterial Culture Preparation: A large population of the test bacterium is grown to a high density in a liquid medium.
-
Plating on Selective Agar: A known number of bacterial cells (e.g., 10^9 to 10^10 CFU) is plated onto agar plates containing a concentration of the antimicrobial agent that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).
-
Incubation: The plates are incubated for a sufficient period to allow for the growth of resistant colonies.
-
Colony Counting: The number of resistant colonies is counted.
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.
Comparative Data on Resistance Development
| Antimicrobial Agent | Bacterial Species | Serial Passage Results (Fold-Increase in MIC) | Spontaneous Mutation Frequency | Reference(s) |
| LL-37 (Parent of OP-145) | Staphylococcus aureus | Resistance observed after 3 passages | Data not available | [3] |
| Daptomycin | Staphylococcus aureus | 8 to 32-fold increase after 21 days | <10^-10 | [4] |
| Polymyxin B | Staphylococcus aureus | 4 to 8-fold increase | Data not available | [5] |
| Gausemycin A | Staphylococcus aureus | 80-fold increase after 20 passages | Data not available | [6] |
Note: The data presented in this table is for comparative purposes and has been compiled from different studies with varying experimental conditions. Direct comparison should be made with caution.
Conclusion
The assessment of resistance development potential is a multifaceted process that requires rigorous experimental evaluation. While "this compound" (OP-145) shows promise as a potent antimicrobial peptide, further studies are needed to fully characterize its long-term resistance profile. The available data on its parent molecule, LL-37, suggests that Staphylococcus aureus can develop resistance relatively quickly in vitro.[3] However, the rate and mechanisms of resistance development can vary significantly between different antimicrobial peptides and bacterial species.
For a comprehensive evaluation, it is recommended that standardized serial passage and mutation frequency studies be conducted with OP-145 against a panel of clinically relevant bacteria. The resulting data, when compared with that of other antimicrobial agents, will provide a clearer understanding of its potential for sustained clinical efficacy. Researchers and drug development professionals are encouraged to consider these factors in the continued development and potential application of OP-145.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simeprevir restores the anti-Staphylococcus activity of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Staphylococcus aureus is able to generate resistance to novel lipoglycopeptide antibiotic gausemycin A [frontiersin.org]
Comparative Efficacy of the Antimicrobial Peptide OP-145 Across Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the antimicrobial peptide OP-145, offering a comparative guide for researchers, scientists, and drug development professionals. OP-145, a synthetic peptide derived from the human cathelicidin LL-37, has demonstrated significant potential as a therapeutic agent against a range of bacterial pathogens, including multi-drug resistant strains. This guide synthesizes available data on its efficacy, mechanism of action, and provides detailed experimental protocols to aid in future research and development.
Executive Summary
OP-145 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves a direct interaction with the bacterial cell membrane, leading to disruption of membrane integrity and subsequent cell death. While effective, its potency can be influenced by the specific bacterial strain and the experimental conditions. This guide provides a quantitative comparison of OP-145's efficacy against various bacterial strains and contextualizes its performance against established antibiotics.
Data Presentation: Comparative Efficacy of OP-145
The following tables summarize the available quantitative data on the efficacy of OP-145 against various bacterial strains, alongside comparative data for other antimicrobial agents.
Table 1: Efficacy of OP-145 Against Gram-Positive Bacteria
| Bacterial Strain | OP-145 LC99.9% (µM) | Comparator Antibiotic | Comparator MIC (µg/mL) | Citation |
| Enterococcus hirae | 3.2 (after 5 min) | Daptomycin (vs. MRSA) | 0.25 (MIC₅₀) | [1] |
| Staphylococcus aureus (MRSA) | Data Not Available | Vancomycin (vs. MRSA) | 0.5 - 2.0 | [2][3] |
| Staphylococcus aureus (MRSA) | Data Not Available | Linezolid (vs. MRSA) | 1.0 - 4.0 | [4][5] |
LC99.9% (Lethal Concentration 99.9%) is the concentration required to kill 99.9% of the bacterial population. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. MIC₅₀ is the MIC required to inhibit the growth of 50% of isolates.
Table 2: Efficacy of OP-145 Against Gram-Negative Bacteria
| Bacterial Strain | OP-145 LC99.9% (µM) | Comparator Antibiotic | Comparator MIC (µg/mL) | Citation |
| Escherichia coli | 6.4 (after 5 min) | Colistin (vs. P. aeruginosa) | 0.5 - 4.0 | [6][7][8] |
| Pseudomonas aeruginosa | Data Not Available | Colistin | 0.5 - 4.0 | [6][7][8] |
| Acinetobacter baumannii | Data Not Available | Colistin | 2.0 | [7] |
| Klebsiella pneumoniae | Data Not Available | Colistin | 1.0 | [7] |
Mechanism of Action
OP-145 is a cationic antimicrobial peptide that selectively targets the negatively charged phospholipids present in bacterial membranes.[9] This electrostatic interaction facilitates the peptide's accumulation on the bacterial surface, leading to membrane destabilization and increased permeability.[1] Unlike some antimicrobial peptides that form discrete pores, OP-145 is thought to disrupt the lipid packing of the bacterial membrane, leading to a loss of membrane integrity and essential functions, ultimately resulting in bacterial cell death.[10] It is important to note that while OP-145 demonstrates strong affinity for bacterial membranes, its lytic activity against human cells is significantly lower, suggesting a favorable therapeutic window.[9]
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) of OP-145
This protocol is adapted for cationic antimicrobial peptides to minimize their non-specific binding to standard polystyrene microtiter plates.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates (low protein binding)
-
OP-145 peptide stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of OP-145 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the OP-145 stock solution in MHB in low-protein-binding microcentrifuge tubes to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well polypropylene plate.
-
Add 50 µL of the appropriate OP-145 dilution to each well, resulting in a final volume of 100 µL and the desired peptide concentration.
-
Include a positive control well containing 100 µL of the bacterial inoculum without any peptide, and a negative control well containing 100 µL of sterile MHB.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of OP-145 that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of OP-145.
Caption: Proposed mechanism of action of OP-145 on bacterial cells.
References
- 1. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Switching to Daptomycin Versus Remaining on Vancomycin Among Patients with Methicillin-resistant Staphylococcus aureus (MRSA) Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of antimicrobial peptide genes oscillates along day/night rhythm protecting mice skin from bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative phenotypic and proteomic analysis of colistin-exposed Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is shaped by strong epistatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of OP-145 and Other Key Cathelicidin-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cathelicidin-derived peptide OP-145 with other prominent members of the cathelicidin family: LL-37, PR-39, and BMAP-28. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these peptides by offering a side-by-side look at their antimicrobial efficacy, cytotoxic profiles, and mechanisms of action, supported by experimental data.
Executive Summary
Cathelicidin-derived peptides are a class of host defense peptides with broad-spectrum antimicrobial and immunomodulatory activities, making them promising candidates for novel anti-infective and anti-inflammatory therapies. OP-145, a synthetic analog of the human cathelicidin LL-37, has been developed to enhance antimicrobial potency and has undergone clinical investigation. This guide contextualizes the performance of OP-145 by comparing it against its parent peptide, LL-37, the proline-rich porcine cathelicidin PR-39, and the bovine cathelicidin BMAP-28. Each of these peptides exhibits distinct structural features and biological activities, offering a diverse range of potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for OP-145, LL-37, PR-39, and BMAP-28, focusing on their antimicrobial activity against a panel of clinically relevant pathogens and their cytotoxic effects on mammalian cells.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cathelicidin-Derived Peptides
| Microorganism | OP-145 (µg/mL) | LL-37 (µg/mL) | PR-39 (µg/mL) | BMAP-28 (µg/mL) |
| Staphylococcus aureus | 0.8 - 3.2[1] | 19.3[2] | >64[3] | 1.25 - 20[4] |
| Methicillin-resistant S. aureus (MRSA) | Significant activity against 90% of clinical isolates[1][5] | 1.6[6] | - | 5 - 20[4] |
| Escherichia coli | - | 5 - 32[7] | 1 - 4[8] | - |
| Pseudomonas aeruginosa | - | 32 - 64[7] | - | - |
| Candida albicans | - | >250[2] | - | 2 - 32 (µM)[9] |
| Pan-drug-resistant A. baumannii | - | - | - | 5 - 10[10] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used. The data presented here are compiled from various studies to provide a comparative overview.
Table 2: Cytotoxicity of Cathelicidin-Derived Peptides
| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity (IC50, µM) against Mammalian Cells |
| OP-145 | Lytic to human cells at considerably higher concentrations than bactericidal concentrations[11][12] | IC50 of 1.6 µM for killing of S. aureus[13] |
| LL-37 | >80[2] | Generally low, but can be cytotoxic at high concentrations[14][15] |
| PR-39 | Low cytotoxicity reported[16] | Low reduction in metabolic activity of porcine macrophages even at 40 µM[16] |
| BMAP-28 | Cytotoxic effects on host cells have been noted[17] | Induces apoptosis in human thyroid cancer cells; IC50 not specified[6] |
Note: Direct comparison of cytotoxicity is challenging due to variations in cell lines and assay conditions across studies.
Mechanisms of Action: A Deeper Dive
The diverse biological activities of these peptides stem from their distinct mechanisms of action, which range from direct membrane disruption to modulation of host immune responses.
OP-145: Enhanced Antimicrobial Action
OP-145, a 24-mer synthetic peptide derived from LL-37, exhibits potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus[1]. Its primary mechanism involves the depolarization of the bacterial cytoplasmic membrane and alteration of lipid packing, leading to a loss of membrane integrity and cell death[18]. While it can disrupt membranes, its killing activity is not solely dependent on membrane permeabilization[18].
LL-37: A Dual Role in Immunity
The human cathelicidin LL-37 is a multifaceted molecule with both direct antimicrobial and immunomodulatory functions[19]. It exerts its antimicrobial effect by binding to and disrupting negatively charged bacterial membranes. Its immunomodulatory activities are complex, involving the modulation of Toll-like receptor (TLR) signaling. LL-37 can suppress TLR4 signaling in response to lipopolysaccharide (LPS), thereby dampening inflammation[20]. Conversely, it can enhance TLR3, TLR7/8, and TLR9 signaling in response to viral and bacterial nucleic acids, promoting an antiviral and antibacterial state[8][20][21].
PR-39: A Proline-Rich Immunomodulator
The porcine cathelicidin PR-39 is unique due to its high proline and arginine content. Its primary antimicrobial activity is against Gram-negative bacteria, and its mechanism involves the inhibition of DNA and protein synthesis[8]. Beyond its direct bactericidal effects, PR-39 possesses significant anti-inflammatory properties. It achieves this by non-competitively and reversibly inhibiting the proteasome, which in turn prevents the degradation of the NF-κB inhibitor, IκBα. This leads to the suppression of NF-κB activation and the subsequent downregulation of pro-inflammatory gene expression[22].
BMAP-28: Induction of Apoptosis
The bovine cathelicidin BMAP-28 demonstrates broad-spectrum antimicrobial activity against bacteria and fungi[4][9][23]. In addition to its membrane-disrupting capabilities, BMAP-28 can induce apoptosis in mammalian cells, particularly cancer cells[6][16][19]. This pro-apoptotic activity is mediated through the mitochondrial pathway. BMAP-28 can cause depolarization of the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (PTP), release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and caspase-3[16][19][22][24][25].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway Diagrams
Caption: LL-37's dual modulation of Toll-like Receptor (TLR) signaling pathways.
Caption: PR-39 inhibits the NF-κB signaling pathway via proteasome inhibition.
Caption: BMAP-28 induces apoptosis through the mitochondrial pathway.
Experimental Workflow Diagrams
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the crystal violet biofilm formation assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Peptide Dilutions: A two-fold serial dilution of the antimicrobial peptide is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the bacterial suspension. A positive control well (bacteria without peptide) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the bacteria.
Biofilm Formation Assay (Crystal Violet Method)
-
Biofilm Growth: Bacterial cultures are diluted in a suitable growth medium and added to the wells of a 96-well plate. The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Excess stain is removed by washing the wells with water.
-
Solubilization: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm.
In Vivo Skin Infection Model (Murine)
-
Animal Preparation: The backs of mice (e.g., BALB/c) are shaved and disinfected.
-
Infection: A standardized inoculum of bacteria (e.g., S. aureus) is injected subcutaneously or applied to a superficial wound created on the back of the mouse.
-
Treatment: At a specified time post-infection, the treatment group receives the antimicrobial peptide (e.g., topically, subcutaneously, or systemically). A control group receives a vehicle control.
-
Monitoring: The progression of the infection is monitored over several days by measuring lesion size, observing clinical signs, and, if using bioluminescent bacteria, through in vivo imaging.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the infected skin tissue is excised. The bacterial load in the tissue is quantified by homogenizing the tissue and plating serial dilutions on agar plates to determine colony-forming units (CFU). Histological analysis of the tissue can also be performed to assess inflammation and tissue damage.
Conclusion
OP-145 and other cathelicidin-derived peptides represent a rich source of potential therapeutic agents with diverse mechanisms of action. OP-145 stands out for its potent and rapid bactericidal activity, particularly against challenging Gram-positive pathogens. LL-37 offers a broader spectrum of activity that includes immunomodulation, which could be beneficial in complex infectious and inflammatory conditions. PR-39 presents a unique anti-inflammatory profile through its inhibition of the proteasome and NF-κB signaling. BMAP-28, with its ability to induce apoptosis, may have applications beyond anti-infectives, including in oncology.
The selection of a particular peptide for therapeutic development will depend on the specific clinical indication, the target pathogen(s), and the desired balance between antimicrobial and immunomodulatory effects. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design further studies to explore the full potential of these promising therapeutic candidates.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Effect of BMAP-28 on human thyroid cancer TT cells is mediated by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. Cathelicidin LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and Immunomodulatory Activities of PR-39 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 21. invivogen.com [invivogen.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. BMAP-28, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Ambiguity of "Antibacterial Agent 145": A Guide to Proper Disposal
The term "antibacterial agent 145" does not refer to a single, universally recognized chemical compound. Instead, it appears in various scientific contexts to denote different substances, making a one-size-fits-all disposal protocol impossible. Proper disposal is contingent on the precise chemical or biological nature of the agent . This guide provides essential information for researchers, scientists, and drug development professionals to safely manage and dispose of materials referred to as "this compound" by first identifying the substance and then following appropriate safety procedures.
Identifying "this compound"
Initial research reveals that "this compound" can refer to several distinct entities. The correct disposal procedure depends entirely on which of these you are working with.
| Potential Identity of "this compound" | Description | General Disposal Considerations |
| OP-145 | A synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] | As a peptide, it should be treated as biological waste. Inactivation via autoclaving or chemical disinfection, followed by disposal according to institutional guidelines for biohazardous waste, is recommended. |
| Compound 1b | A chemical compound that targets the bacterial iron uptake pathway.[3][4] | Disposal should follow standard procedures for chemical waste. The Safety Data Sheet (SDS) for the specific compound is the primary source for disposal information. If an SDS is not available, treat as hazardous chemical waste. |
| Aurantiochytrium species SC145 | A marine protist that produces bioactive compounds with antimicrobial properties.[5] | As a microorganism (likely Biosafety Level 1), cultures and contaminated materials should be decontaminated, typically by autoclaving, before disposal as biological waste. |
| Citation Number | In some literature, "" is a citation pointing to a specific, named antibacterial agent, such as Sulfamethoxazole. | The disposal protocol would be that of the specific chemical named in the cited reference. For example, the disposal of Sulfamethoxazole would follow its specific SDS guidelines. |
General Disposal Workflow
Given the ambiguity, a systematic approach is crucial to ensure safety and compliance. The following workflow should be followed:
Experimental Protocols for Disposal (General Guidance)
Since specific experimental protocols for a substance ambiguously named "this compound" are not available, the following provides generalized, best-practice methodologies for the disposal of different classes of antibacterial agents. These are not substitutes for a substance-specific SDS or institutional protocols.
Protocol 1: Disposal of Peptide-Based Antibacterial Agents (e.g., OP-145)
-
Objective: To safely deactivate and dispose of peptide-based antibacterial agents.
-
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses.
-
Autoclave-safe biohazard bags.
-
10% bleach solution or other approved disinfectant.
-
Autoclave.
-
-
Procedure:
-
Collect all solid waste contaminated with the peptide (e.g., pipette tips, culture plates, gloves) in a designated, labeled biohazard bag.
-
Aspirate liquid waste and treat with 10% bleach for at least 30 minutes before disposal down the drain with copious amounts of water, if permitted by local regulations.
-
Seal the biohazard bag.
-
Place the sealed bag in a secondary, leak-proof container for transport to the autoclave.
-
Autoclave at 121°C for a minimum of 30 minutes to ensure sterilization.
-
Dispose of the autoclaved bag in the designated biohazardous waste stream.
-
Protocol 2: Disposal of Chemical Antibacterial Agents (e.g., Compound 1b)
-
Objective: To safely dispose of a synthetic chemical antibacterial agent.
-
Materials:
-
PPE as specified in the SDS (e.g., chemical-resistant gloves, splash goggles, lab coat).
-
Designated and labeled hazardous chemical waste container.
-
Fume hood.
-
-
Procedure:
-
Always consult the Safety Data Sheet (SDS) first. The SDS will provide specific instructions for disposal (Section 13).
-
Do not discard down the drain or in regular trash.
-
Collect all waste material (including empty containers and contaminated items) in a compatible, labeled hazardous waste container.
-
Ensure the waste container is properly sealed and stored in a designated satellite accumulation area.
-
Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.
-
Protocol 3: Disposal of Microbial Agents (e.g., Aurantiochytrium species SC145)
-
Objective: To safely decontaminate and dispose of non-pathogenic microbial cultures.
-
Materials:
-
PPE: lab coat, gloves, safety glasses.
-
Autoclave-safe biohazard bags or containers.
-
Autoclave.
-
-
Procedure:
-
Collect all cultures, contaminated media, and plasticware in autoclave-safe biohazard bags.
-
Seal the bags and place them in a secondary, leak-proof container for transport.
-
Autoclave at 121°C for a minimum of 30-60 minutes, depending on the load size, to ensure complete sterilization.
-
After autoclaving and cooling, the sterilized waste can typically be disposed of in the regular waste stream, but confirm this with your institutional guidelines.
-
By prioritizing accurate identification and consulting the appropriate safety resources, researchers can ensure the safe and compliant disposal of any antibacterial agent, regardless of ambiguous nomenclature.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial | CymitQuimica [cymitquimica.com]
- 4. NB-64-82525-50mg | this compound Clinisciences [clinisciences.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Essential Safety and Handling Guide for Antibacterial Agent 145 (OP-145)
This guide provides crucial safety and logistical information for the handling of Antibacterial agent 145, a synthetic antimicrobial peptide referred to as OP-145 in scientific literature.[1][2] The following procedures are based on best practices for handling potentially hazardous biological and chemical agents in a research laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final barrier in preventing exposure to hazardous materials and is essential when handling this compound.[3][4] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Area | PPE Recommendation | Rationale |
| Eyes & Face | Safety glasses with side shields or a face shield.[3][6][7] | Protects against splashes or aerosols of the agent. |
| Hands | Nitrile or latex gloves (non-powdered).[5] | Provides a barrier against skin contact. Nitrile is often preferred due to its chemical resistance. |
| Body | Laboratory coat or a long-sleeved gown.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory | A surgical mask or N95 respirator may be necessary for procedures that generate aerosols. | To prevent inhalation of the agent. The choice depends on the risk assessment of aerosol generation.[3] |
Operational Plan for Handling and Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation and Handling
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when manipulating stock solutions or generating aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the agent and before leaving the laboratory.[9] Contaminated work clothing should not be allowed out of the workplace.[8]
Experimental Workflow Diagram
References
- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 7. directimportsuk.co.uk [directimportsuk.co.uk]
- 8. 1stayd.com [1stayd.com]
- 9. assets.pim.ecolab.com [assets.pim.ecolab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
